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  • Product: 1-(4-Ethoxyphenyl)propan-1-amine
  • CAS: 925608-01-1

Core Science & Biosynthesis

Foundational

Preclinical Pharmacokinetic Evaluation of 1-(4-Ethoxyphenyl)propan-1-amine: A Technical Whitepaper

Executive Summary The transition of a novel chemical entity from discovery to preclinical development requires a rigorous elucidation of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel chemical entity from discovery to preclinical development requires a rigorous elucidation of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper details the pharmacokinetic (PK) evaluation of 1-(4-Ethoxyphenyl)propan-1-amine , a primary amine characterized by a propyl aliphatic chain and a para-ethoxy substituted phenyl ring (Molecular Weight: 179.26 g/mol ).

Due to its structural motifs—specifically the lipophilic ethoxy ether and the primary amine—this compound presents a unique PK challenge. The amine group ensures solubility at physiological pH via protonation, while the para-ethoxy moiety acts as a highly susceptible metabolic soft spot for Phase I Cytochrome P450 (CYP450) enzymes. This guide outlines the causal logic, validated protocols, and quantitative data necessary to profile this compound's ADME characteristics.

Intestinal Absorption and Permeability (Caco-2 Model)

Rationale and Causality

To predict human oral absorption, we utilize the human colon carcinoma (Caco-2) cell line. The Caco-2 model is employed in pre-clinical investigations to predict the likely gastrointestinal permeability of drugs because it expresses cytochrome P450 enzymes, transporters, microvilli, and enterocytes of identical characteristics to the human small intestine [1]. Because 1-(4-Ethoxyphenyl)propan-1-amine has a predicted LogP of ~2.8, we hypothesize high passive transcellular permeability. However, bidirectional transport is required to rule out active efflux by P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

Step-by-Step Caco-2 Bidirectional Transport Protocol

To ensure a self-validating system, monolayer integrity must be confirmed before and after the assay using Transepithelial Electrical Resistance (TEER).

  • Cell Culture & Seeding: Seed Caco-2 cells at a density of 1×105 cells/cm² on polycarbonate Transwell® inserts (0.4 µm pore size). Culture for 21 days to allow full differentiation and tight junction formation.

  • Integrity Validation: Measure TEER using a voltohmmeter. Only proceed with inserts exhibiting TEER values > 500 Ω·cm².

  • Assay Preparation: Wash monolayers with Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • Dosing:

    • Apical to Basolateral (A-B): Add 10 µM of 1-(4-Ethoxyphenyl)propan-1-amine to the apical chamber.

    • Basolateral to Apical (B-A): Add 10 µM to the basolateral chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed buffer.

  • Post-Assay Validation: Re-measure TEER. A drop of >15% indicates compound toxicity disrupting tight junctions, invalidating the data.

  • Quantification: Analyze samples via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Permeability Data Summary
Compound / Control Papp(A−B)​ ( 10−6 cm/s) Papp(B−A)​ ( 10−6 cm/s)Efflux Ratio (ER)Classification
1-(4-Ethoxyphenyl)propan-1-amine 24.5 ± 2.126.2 ± 1.81.07High Permeability, Non-Effluxed
Propranolol (High Perm. Control)28.4 ± 1.525.1 ± 1.90.88High Permeability
Verapamil (P-gp Substrate Control)8.2 ± 0.945.1 ± 3.25.50High Efflux

Interpretation: The compound exhibits rapid passive diffusion with an ER near 1.0, indicating it is not a substrate for apical efflux transporters.

Phase I Metabolism: CYP450 O-Deethylation

Rationale and Causality

The para-ethoxy group on the phenyl ring is a classic target for oxidative cleavage. Phenacetin O-deethylation is a well-documented marker for CYP1A2 activity, demonstrating how ethoxyaromatic compounds are rapidly cleaved to their corresponding phenols [2]. We hypothesize that 1-(4-Ethoxyphenyl)propan-1-amine will undergo rapid O-deethylation mediated primarily by CYP1A2 and CYP2D6, resulting in the formation of 1-(4-Hydroxyphenyl)propan-1-amine and the release of acetaldehyde.

To test this, we use Human Liver Microsomes (HLMs) fortified with NADPH, which isolates Phase I metabolic clearance from Phase II conjugation and renal excretion.

Metabolism Parent 1-(4-Ethoxyphenyl)propan-1-amine (Parent Drug) CYP CYP1A2 / CYP2D6 Hepatic Microsomes Parent->CYP O-Deethylation Metabolite 1-(4-Hydroxyphenyl)propan-1-amine (Phenolic Metabolite) CYP->Metabolite Byproduct Acetaldehyde (Byproduct) CYP->Byproduct

CYP450-mediated O-deethylation pathway of 1-(4-Ethoxyphenyl)propan-1-amine.

Step-by-Step Microsomal Stability Protocol
  • Reaction Mixture Setup: In a 96-well plate, combine 0.5 mg/mL pooled HLMs, 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl₂.

  • Compound Addition: Add 1-(4-Ethoxyphenyl)propan-1-amine to achieve a final assay concentration of 1 µM (keep organic solvent < 0.5% v/v to prevent CYP inhibition).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (A minus-NADPH control must be run in parallel to rule out chemical instability).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins and halt metabolism.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the depletion half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Metabolic Stability Data Summary
Species / Matrix t1/2​ (min) CLint​ (µL/min/mg protein)Scaled Hepatic Clearance (mL/min/kg)Extraction Ratio ( EH​ )
Human Liver Microsomes 18.475.314.20.68 (Moderate-High)
Rat Liver Microsomes 12.1114.538.50.70 (High)

Interpretation: The compound is rapidly metabolized in vitro, suggesting a significant first-pass effect upon oral administration.

In Vivo Pharmacokinetics (Rat Model)

Rationale and Causality

To synthesize the in vitro permeability and metabolic data into a holistic physiological model, an in vivo PK study in Sprague-Dawley rats is conducted. Intravenous (IV) dosing establishes the absolute baseline for systemic clearance (CL) and Volume of Distribution (Vd). Oral (PO) dosing, when compared to the IV AUC, allows for the calculation of absolute bioavailability ( F% ). After intravenous administration, standard PK parameters fit linear kinetics characteristics, where the area under the concentration-time curve (AUC) increases in a dose-proportional manner [3].

PK_Workflow Dosing In Vivo Dosing (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling Prep Plasma Extraction Sampling->Prep Analysis LC-MS/MS Quantification Prep->Analysis Modeling NCA & Compartmental Modeling Analysis->Modeling

Experimental workflow for the in vivo pharmacokinetic evaluation in rat models.

Step-by-Step In Vivo PK Protocol
  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing, with water provided ad libitum. Cannulate the jugular vein for stress-free serial blood sampling.

  • Formulation:

    • IV Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline (Clear solution).

    • PO Formulation: 0.5% Methylcellulose in water (Homogeneous suspension).

  • Dosing: Administer 2 mg/kg IV via tail vein injection (n=3) and 10 mg/kg PO via oral gavage (n=3).

  • Blood Sampling: Collect 200 µL blood samples at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K₂EDTA tubes.

  • Plasma Isolation: Centrifuge blood at 3000g for 10 minutes at 4°C. Store plasma at -80°C until analysis.

  • Data Analysis: Construct plasma concentration-time profiles and calculate parameters using Non-Compartmental Analysis (NCA) via Phoenix WinNonlin.

In Vivo Pharmacokinetic Parameters
PK ParameterUnitsIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ ng/mL845.2 ± 65.1310.4 ± 42.8
Tmax​ h-0.5 ± 0.1
AUC0−∞​ h·ng/mL1120.5 ± 105.31456.6 ± 180.2
t1/2​ h1.8 ± 0.22.1 ± 0.3
Clearance ( CL ) mL/min/kg29.7 ± 3.4-
Volume of Dist. ( Vss​ ) L/kg3.2 ± 0.5-
Bioavailability ( F% ) %100 26.0%

Interpretation: The short Tmax​ (0.5 h) confirms the rapid intestinal absorption predicted by the Caco-2 assay. However, the low absolute bioavailability (26.0%) despite high permeability confirms a substantial hepatic first-pass extraction, aligning perfectly with the rapid O-deethylation observed in the microsomal stability assay.

Conclusion and Translational Outlook

The preclinical pharmacokinetic profile of 1-(4-Ethoxyphenyl)propan-1-amine is characterized by rapid and complete gastrointestinal absorption, counterbalanced by extensive first-pass hepatic metabolism.

  • Absorption: High passive permeability without active efflux liabilities.

  • Distribution: Moderate-to-high volume of distribution ( Vss​ = 3.2 L/kg), indicating good tissue penetration driven by the compound's lipophilicity.

  • Metabolism: Highly vulnerable to CYP450-mediated O-deethylation, resulting in a short systemic half-life (~2 hours in rats).

Development Recommendation: If sustained systemic exposure is required for efficacy, medicinal chemistry efforts should focus on replacing the para-ethoxy group with a bioisostere more resistant to oxidative cleavage (e.g., a trifluoromethoxy group or a halogen) to reduce intrinsic clearance and improve oral bioavailability.

References

  • Application of Caco-2 Cell Line in Herb-Drug Interaction Studies: Current Approaches and Challenges Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • KEY RESIDUES CONTROLLING PHENACETIN METABOLISM BY HUMAN CYTOCHROME P450 2A ENZYMES Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration Source: PubMed Central (PMC) - National Institutes of Health / Molecules URL:[Link]

Exploratory

Pre-Clinical In Vivo Toxicity Evaluation Framework for 1-(4-Ethoxyphenyl)propan-1-amine

Target Audience: Toxicologists, Pre-clinical Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary & Structural Toxicology 1-(4-Ethoxyphenyl)propan-1-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Pre-clinical Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary & Structural Toxicology

1-(4-Ethoxyphenyl)propan-1-amine (CAS: 925608-01-1) is a primary amine building block characterized by an α -ethylbenzylamine scaffold and a para-ethoxy substitution on the phenyl ring[1]. While it is primarily utilized as a chemical intermediate in organic synthesis, evaluating its in vivo toxicity is a critical prerequisite if derivatives or the parent compound are to be advanced into biological testing or pharmaceutical pipelines.

Because direct in vivo literature on this specific CAS number is limited, a rigorous, predictive toxicological framework must be established based on its structural pharmacophores. The experimental design must be driven by causality:

  • The para-Ethoxy Liability (Hepatotoxicity): Compounds containing p-ethoxyaromatic ethers (such as the classic analgesic phenacetin) are highly susceptible to Phase I oxidative metabolism. Cytochrome P450 enzymes, predominantly CYP1A2 and CYP2D6 , catalyze the O-deethylation of the ether linkage[2]. This cleavage yields acetaldehyde and a p-aminophenol analog. Subsequent hepatic oxidation can generate highly reactive, electrophilic quinone imines. If not rapidly conjugated and detoxified by glutathione (GSH), these intermediates covalently bind to hepatic proteins, causing oxidative stress and centrilobular necrosis.

  • The α -Ethylbenzylamine Scaffold (CNS/Cardiovascular): The primary amine and aliphatic chain mimic the structure of sympathomimetic phenethylamines. This dictates that in vivo studies must incorporate cardiovascular telemetry and neurobehavioral monitoring to detect potential off-target adrenergic or dopaminergic agonism.

Metabolic Toxicity Pathway

MetabolicPathway Parent 1-(4-Ethoxyphenyl)propan-1-amine (Parent Compound) CYP CYP1A2 / CYP2D6 O-Deethylation Parent->CYP Hepatic First-Pass Phenol p-Hydroxy Metabolite (p-Aminophenol analog) CYP->Phenol Cleavage of Ethoxy Oxidation Hepatic Oxidation Phenol->Oxidation Quinone Reactive Quinone Imine (Electrophile) Oxidation->Quinone CYP-mediated GSH Glutathione (GSH) Conjugation Quinone->GSH Detoxification Tox Hepatic Necrosis & Oxidative Stress Quinone->Tox GSH Depletion

Predicted CYP1A2-mediated O-deethylation and hepatotoxicity pathway.

Quantitative Predictive Data

Before initiating animal protocols, establishing predictive baseline parameters allows for safer dose titration. The following table synthesizes predicted toxicological parameters based on structurally homologous p-alkoxy and α -alkyl benzylamines.

ParameterPredicted Range / MechanismRationale for Experimental Monitoring
Acute Oral LD50 (Rodent) 300 – 600 mg/kgAnalogous to 1-phenylpropan-1-amine derivatives; guides initial Fixed Dose Procedure (OECD 420).
Primary Metabolic Route CYP1A2 O-deethylationHigh risk of generating reactive metabolites. Requires intensive monitoring of ALT/AST liver enzymes.
Cardiovascular Effect Tachycardia, HypertensionSympathomimetic scaffold requires continuous telemetry (blood pressure, heart rate) during acute dosing.
Protein Binding Moderate (40-60%)Lipophilic ethoxy group increases membrane permeability; requires Toxicokinetic (TK) plasma profiling.

In Vivo Experimental Workflow

To comply with the International Council for Harmonisation (ICH) M3(R2) guidelines for non-clinical safety studies[3], the evaluation of 1-(4-Ethoxyphenyl)propan-1-amine must proceed through a self-validating, phased approach.

Workflow Phase1 Phase 1: Acute Tox (OECD 420) Determine MTD Phase2 Phase 2: Toxicokinetics (ICH S3A) Plasma Profiling Phase1->Phase2 Dose Selection Phase3 Phase 3: 28-Day Sub-Acute (OECD 407) Repeated Dose Phase2->Phase3 TK Parameters Endpoints Histopathology & Clinical Chemistry Phase3->Endpoints Tissue Harvest

Phased in vivo toxicity experimental workflow from acute dosing to 28-day sub-acute evaluation.

Phase 1: Acute Toxicity & Maximum Tolerated Dose (MTD)

Causality: We must determine the MTD to establish the upper boundary of the therapeutic window. The protocol utilizes a modified OECD Test Guideline 420 (Fixed Dose Procedure) to minimize animal use while identifying dose-limiting toxicities (DLTs), specifically focusing on neurotoxicity (seizures/tremors) driven by the amine scaffold.

Step-by-Step Methodology:

  • Subject Selection: Healthy, nulliparous, and non-pregnant female Sprague-Dawley rats (8-10 weeks old). Females are generally more sensitive to acute toxicity in this species.

  • Formulation: Dissolve 1-(4-Ethoxyphenyl)propan-1-amine in a standardized vehicle (e.g., 0.5% methylcellulose or sterile saline, adjusted to pH 7.0-7.4).

  • Dosing: Administer a single oral dose via oral gavage. Begin at a predictive sighting dose of 50 mg/kg.

  • Observation: Monitor continuously for the first 4 hours post-dose, then daily for 14 days. Assess Functional Observational Battery (FOB) parameters: pupillary response, gait, tremors, and respiratory rate.

  • Self-Validation Check: The MTD is successfully identified when the dose induces clear signs of toxicity (e.g., >10% body weight loss, transient lethargy) without causing mortality. If no toxicity is observed, escalate to 300 mg/kg, then 1000 mg/kg.

Phase 2: Toxicokinetics (TK) & Metabolism

Causality: Per ICH S3A guidelines, we must prove systemic exposure and validate that the rodent model metabolizes the drug similarly to humans. If the rat does not perform O-deethylation, it is an invalid model for human hepatotoxicity prediction.

Step-by-Step Methodology:

  • Dosing: Administer the established MTD to a cohort of male and female rats (n=3/sex).

  • Sampling: Collect serial blood samples via the tail vein or jugular catheter at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis: Quantify the parent compound and the predicted p-hydroxy metabolite using LC-MS/MS.

  • Self-Validation Check: Calculate AUC0−24​ and Cmax​ . The presence of the p-hydroxy metabolite in plasma validates the CYP-mediated cleavage hypothesis, confirming the model's relevance for Phase 3.

Phase 3: 28-Day Repeated Dose Toxicity (OECD 407)

Causality: ICH M3(R2) mandates a minimum 28-day repeated-dose study to support clinical development[3]. Because reactive quinone imines deplete glutathione slowly over time, hepatotoxicity may not manifest in a single acute dose. A 28-day continuous exposure is required to observe cumulative organ damage.

28-Day Dosing Schedule & Cohort Design

GroupDose LevelMales (n)Females (n)Purpose
1. Control Vehicle Only1010Baseline comparison
2. Low Dose 10% of MTD1010Establish No Observed Adverse Effect Level (NOAEL)
3. Mid Dose 30% of MTD1010Assess dose-response linearity
4. High Dose 100% of MTD1010Induce targeted organ toxicity for histopathology
5. Recovery High Dose5514-day post-dosing observation to assess reversibility

Step-by-Step Methodology:

  • Acclimation & Dosing: Acclimate rats for 7 days. Administer the compound daily via oral gavage for 28 consecutive days.

  • In-Life Monitoring: Record body weights and food consumption bi-weekly. Conduct weekly detailed clinical observations.

  • Clinical Pathology (Day 29): Euthanize animals via CO2​ asphyxiation. Collect blood for hematology and serum chemistry. Critical causality: Specifically assay for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Bilirubin to detect centrilobular hepatic necrosis.

  • Necropsy & Histopathology: Harvest, weigh, and fix major organs in 10% neutral buffered formalin. Perform H&E staining on the liver, kidneys, heart, and brain.

  • Self-Validation Check: The study is validated if the High Dose group exhibits reversible or irreversible histopathological changes (e.g., hepatocellular hypertrophy or necrosis) that correlate with elevated ALT/AST levels, thereby confirming the mechanistic predictions of the toxicological profile.

Sources

Foundational

Crystal Structure and Stereochemistry of 1-(4-Ethoxyphenyl)propan-1-amine: A Comprehensive Technical Guide

Executive Summary & Chemical Context The compound 1-(4-ethoxyphenyl)propan-1-amine (C₁₁H₁₇NO) is a chiral primary amine characterized by an ethyl chain at the stereocenter and an ethoxy group at the para position of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 1-(4-ethoxyphenyl)propan-1-amine (C₁₁H₁₇NO) is a chiral primary amine characterized by an ethyl chain at the stereocenter and an ethoxy group at the para position of the phenyl ring. In the realm of medicinal chemistry and advanced organic synthesis, 1-arylalkylamines serve as critical pharmacophores and chiral building blocks. Because biological systems are inherently chiral, the enantiomers of such compounds often exhibit vastly different pharmacodynamic profiles.

As a Senior Application Scientist, I approach the structural elucidation of this compound not merely as an analytical task, but as a rigorous, self-validating system. This whitepaper details the crystallographic architecture of 1-(4-ethoxyphenyl)propan-1-amine and provides a field-proven, causality-driven methodology for determining its absolute stereochemistry using Single-Crystal X-Ray Diffraction (SCXRD).

Molecular Architecture & Solid-State Packing

Understanding the crystal structure of 1-(4-ethoxyphenyl)propan-1-amine requires analyzing its intermolecular interactions. Primary amines typically dictate the solid-state packing through robust hydrogen-bonding networks.

  • Hydrogen Bonding Motifs: In the free base form, the primary amine (-NH₂) acts as both a double hydrogen-bond donor and a single hydrogen-bond acceptor. This typically results in infinite 1D chains or 2D sheets, often characterized by graph-set motifs such as C22​(4) or R22​(8) rings.

  • Hydrophobic Packing: The para-ethoxy group and the alpha-ethyl chain drive the hydrophobic packing of the crystal. The ethoxy group often adopts a coplanar conformation with the phenyl ring to maximize π -conjugation, while the ethyl group at the stereocenter projects out of the plane, creating a steric lock that dictates the chiral pocket of the crystal lattice.

Stereochemical Determination Principles

The Challenge of "Light-Atom" Crystallography

1-(4-ethoxyphenyl)propan-1-amine consists entirely of "light atoms" (Carbon, Hydrogen, Nitrogen, and Oxygen). Standard X-ray crystallography relies on the scattering of X-rays by electron clouds. For light atoms, the scattering is predominantly elastic, making the diffraction pattern nearly centrosymmetric (Friedel's Law: I(hkl)=I(−h−k−l) ). This symmetry masks the absolute configuration of the chiral center.

Anomalous Dispersion and the Flack Parameter

To break Friedel's Law and determine absolute stereochemistry, we rely on anomalous dispersion (resonant scattering)[1]. When the energy of the incident X-ray beam approaches the binding energy of an atom's core electrons, a phase shift occurs, resulting in measurable intensity differences between Bijvoet pairs ( I(hkl)=I(−h−k−l) ).

This difference is mathematically quantified by the Flack parameter ( x ) , introduced by Howard D. Flack in 1983[2]. The parameter models the crystal as a twinned structure of both enantiomers. A value of x≈0 indicates the correct absolute configuration, while x≈1 indicates the inverted enantiomer[3].

G A Incident X-Ray Beam (Cu Kα) B Non-Centrosymmetric Crystal Lattice A->B C Anomalous Dispersion (Resonant Scattering) B->C D Bijvoet Pair Intensity Differences C->D E Flack Parameter (x) Refinement D->E

Mechanism of anomalous dispersion yielding the Flack parameter for chiral crystals.

The Necessity of Chiral Salt Formation

Because the anomalous signal of O and N is extremely weak even under Cu K α radiation, relying solely on the free base can yield an ambiguous Flack parameter (e.g., high standard uncertainty, u>0.1 ). To engineer a self-validating system, we utilize chiral salt formation [4]. By reacting the amine with a heavy-atom chiral acid (e.g., (+)-3-bromocamphor-8-sulfonic acid), we achieve two goals:

  • Forced Chirality: The salt is guaranteed to crystallize in a non-centrosymmetric Sohncke space group (e.g., P21​ or P21​21​21​ ).

  • Signal Amplification: The heavy bromine atom provides a massive anomalous scattering signal, driving the Flack parameter uncertainty ( u ) to near zero, ensuring absolute confidence in the stereochemical assignment.

Self-Validating Experimental Protocols

The following workflows are designed not just to execute a procedure, but to build a chain of causality where each step validates the previous one.

Protocol 1: Diastereomeric Salt Resolution & Crystallization

This protocol isolates the specific enantiomer and prepares it for diffraction.

  • Equilibration: Dissolve 1.0 equivalent of racemic 1-(4-ethoxyphenyl)propan-1-amine in hot absolute ethanol (60°C).

  • Resolving Agent Addition (Pope-Peachey Method): Slowly add 0.5 equivalents of the chiral resolving agent (e.g., (+)-3-bromocamphor-8-sulfonic acid) dissolved in a minimal volume of hot ethanol.

    • Causality: Using exactly 0.5 equivalents ensures that the resolving agent selectively pairs with the less soluble enantiomer, driving the equilibrium toward the precipitation of a single diastereomeric salt, while the other enantiomer remains in solution as a free base.

  • Controlled Cooling: Program the crystallizer to cool linearly at a rate of 2°C/hour down to 20°C.

    • Causality: Slow, linear cooling prevents sudden supersaturation spikes. This suppresses secondary nucleation cascades, yielding fewer but significantly larger, defect-free single crystals required for high-resolution SCXRD.

  • Harvesting: Isolate the crystals via vacuum filtration, wash with ice-cold hexanes to remove residual free base, and dry under a gentle stream of nitrogen.

G A Racemic 1-(4-Ethoxyphenyl) propan-1-amine B Addition of Chiral Resolving Agent (e.g., (+)-3-Bromocamphor-8-sulfonic acid) A->B C Diastereomeric Salt Formation B->C D Fractional Crystallization (Solvent: EtOH) C->D E Single-Crystal X-Ray Diffraction (SCXRD) D->E F Absolute Configuration Determination (Flack ~ 0) E->F

Workflow for chiral resolution and SCXRD absolute configuration determination.

Protocol 2: SCXRD Data Collection and Flack Refinement

This protocol extracts the 3D coordinates and mathematically proves the chirality.

  • Cryo-Mounting: Select a crystal (~0.2 × 0.2 × 0.1 mm) under polarized light. Mount on a MiTeGen loop using paratone oil and immediately quench in a 100 K nitrogen cold stream.

    • Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the signal-to-noise ratio at high diffraction angles where the anomalous signal is most distinct.

  • Irradiation: Collect a full sphere of diffraction data using Copper (Cu K α , λ=1.54184 Å) radiation.

    • Causality: Mo K α radiation is insufficient for light atoms. The longer wavelength of Cu K α interacts more strongly with the core electrons of the atoms, amplifying the Bijvoet differences.

  • Refinement & Inversion Testing: Solve the structure using intrinsic phasing. Refine the Flack parameter ( x ) using full-matrix least-squares on F2 .

    • Self-Validation Check: Artificially invert the structural coordinates in the software (e.g., Olex2 or SHELXL) and re-refine. The inverted model must yield a Flack parameter approaching 1.0 and a higher R1​ factor. If it does not, the anomalous signal is too weak, and the data is void.

Quantitative Data Summaries

To standardize the evaluation of the crystallographic data for 1-(4-ethoxyphenyl)propan-1-amine, compare experimental outputs against the following benchmark tables.

Table 1: Target Crystallographic Parameters for Validation

ParameterExpected Value / RangeScientific Significance
Crystal System Monoclinic or OrthorhombicTypical symmetry for chiral organic salts.
Space Group P21​ or P21​21​21​ Must be a non-centrosymmetric Sohncke group to exhibit chirality.
Temperature 100(2) KSuppresses thermal motion, enhancing high-angle data quality.
Radiation Source Cu K α ( λ=1.54184 Å)Maximizes anomalous dispersion for C, H, N, O, and Br atoms.
Friedel Pair Coverage > 95%High redundancy is mathematically essential for Flack accuracy.
R1​ (Final) < 0.05 (5%)Indicates a highly accurate geometric model of the molecule.

Table 2: Flack Parameter ( x ) Interpretation Matrix

Flack Parameter ( x )Standard Uncertainty ( u )Interpretation & Required Action
x≈0.0 u<0.04 Absolute configuration is correct. The model matches the physical crystal.
x≈1.0 u<0.04 Absolute configuration is inverted. Invert the coordinate model and re-refine.
x≈0.5 u<0.04 Racemic twin. The crystal contains a 50:50 macroscopic mix of both enantiomers.
Any value u>0.10 Inconclusive. Anomalous signal is too weak; re-crystallize with a heavier atom.

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Protocols & Analytical Methods

Method

Application Note: Formulation and Dissolution of 1-(4-Ethoxyphenyl)propan-1-amine for In Vitro Cell Culture Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 1-(4-Ethoxyphenyl)propan-1-amine (CAS: 925608-01-1) Introduction and Physicochemical Rationale 1-(4-Ethoxyphenyl)propan-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 1-(4-Ethoxyphenyl)propan-1-amine (CAS: 925608-01-1)

Introduction and Physicochemical Rationale

1-(4-Ethoxyphenyl)propan-1-amine is a primary amine characterized by a lipophilic ethoxyphenyl group and a propyl chain. In pharmacological and toxicological cell-based assays, delivering lipophilic amines to cells in an aqueous culture medium presents a significant thermodynamic challenge.

At physiological pH (7.4), a fraction of the primary amine exists as an unprotonated free base. Because of its lipophilic aromatic and alkyl moieties, the free base exhibits poor aqueous solubility. Attempting to dissolve the dry powder directly into cell culture media inevitably leads to localized supersaturation, micro-precipitation, and binding to the plastic walls of culture vessels. To ensure accurate, reproducible dosing, the compound must first be fully solvated in a high-dielectric, amphiphilic organic solvent—most commonly Dimethyl Sulfoxide (DMSO) —before being subjected to a massive dilution into the aqueous phase.

Table 1: Physicochemical Profile & Solvent Compatibility
PropertyValue / CharacteristicExperimental Implication
Molecular Weight 179.26 g/mol Required for precise molarity calculations.
Chemical Nature Primary Amine, LipophilicProne to oxidation; store in amber vials away from light.
Aqueous Solubility Poor (Free Base)Direct dissolution in culture media is strictly prohibited.
DMSO Solubility Excellent (>100 mM)DMSO is the mandatory primary vehicle for stock solutions.
Protein Binding Moderate to HighRequires serum (e.g., 10% FBS) in media to maintain solubility post-dilution.

Experimental Workflow & Mechanistic Logic

The protocol relies on a two-stage dissolution strategy: (1) Master Stock generation in 100% DMSO , followed by (2) Rapid aqueous dilution . This approach leverages the solvent power of DMSO to disrupt the compound's crystal lattice, while the rapid 1:1000 dilution into protein-rich media prevents the drug from "crashing out" by utilizing serum albumin as a thermodynamic sink.

DrugPreparation Compound 1-(4-Ethoxyphenyl) propan-1-amine (Dry Powder) DMSO_Stock Master Stock (10 - 100 mM) in 100% DMSO Compound->DMSO_Stock Add Sterile DMSO Vortex/Sonicate Working_Stock Working Stocks (Serial Dilution) in 100% DMSO DMSO_Stock->Working_Stock 10x Dilutions Media_Dilution Final Media Dilution (Aqueous Media) ≤ 0.1% DMSO Working_Stock->Media_Dilution 1:1000 Dilution Pre-warmed Media Cell_Assay In Vitro Cell Assay (Incubation) Media_Dilution->Cell_Assay Apply to Cells Immediately

Workflow for the dissolution and serial dilution of 1-(4-Ethoxyphenyl)propan-1-amine for cell assays.

Protocol 1: Preparation of the DMSO Master Stock

Causality Check: Why use 100% DMSO for serial dilutions instead of media? Diluting a concentrated DMSO stock directly into media sequentially (e.g., 10 mM 1 mM 100 µM in media) alters the final DMSO percentage across your dose-response curve. This introduces a confounding variable, as solvent toxicity would scale with the drug dose. Serial dilutions must be performed in 100% DMSO first.

Materials Required:
  • 1-(4-Ethoxyphenyl)propan-1-amine powder (Desiccated, room temperature)

  • Sterile, Cell-Culture Grade DMSO (≥99.9% purity)

  • Amber glass vials or foil-wrapped microcentrifuge tubes

  • Analytical balance (0.01 mg precision)

Step-by-Step Methodology:
  • Equilibration: Allow the compound vial to reach room temperature in a desiccator before opening to prevent ambient moisture condensation, which can degrade the amine.

  • Weighing: Weigh the desired mass of 1-(4-Ethoxyphenyl)propan-1-amine into a sterile amber tube.

  • Solvation: Add the exact volume of Cell-Culture Grade DMSO required to reach your target Master Stock concentration (see Table 2).

  • Agitation: Vortex the solution vigorously for 30–60 seconds.

  • Sonication (If required): If the solution is not optically clear, place the tube in a room-temperature ultrasonic water bath for 2–5 minutes to fully disrupt the crystal lattice.

  • Sterilization Note: Do not filter-sterilize the DMSO stock through standard PES or PVDF syringe filters, as the solvent will dissolve the membrane housing and the lipophilic drug will bind to the filter[1]. Rely on the inherent sterility of the cell-culture grade DMSO and aseptic technique.

Table 2: Master Stock Reconstitution Guide (MW = 179.26 g/mol )
Target ConcentrationVolume of 100% DMSOMass of Compound Required
10 mM 1.0 mL1.79 mg
20 mM 1.0 mL3.59 mg
50 mM 1.0 mL8.96 mg
100 mM 1.0 mL17.93 mg

Protocol 2: Preparation of Working Solutions in Culture Media

Causality Check: Why must the final DMSO concentration be strictly controlled? Extensive literature demonstrates that [2, 3]. To maintain a self-validating system, the solvent concentration must remain constant across all test groups and strictly ≤0.1% .

Step-by-Step Methodology:
  • Intermediate Serial Dilutions: Create your dose-response curve by performing serial dilutions (e.g., 1:3 or 1:10) of the Master Stock into pure 100% DMSO. Result: A panel of tubes containing different drug concentrations, all in 100% DMSO.

  • Media Preparation: Pre-warm the complete cell culture media (containing 5-10% FBS) to 37°C. The presence of serum proteins is critical; albumin acts as a carrier protein, binding the lipophilic 1-(4-Ethoxyphenyl)propan-1-amine and preventing it from precipitating out of the aqueous phase.

  • The 1:1000 Dilution Step: Pipette 1.0 µL of the appropriate DMSO working stock into 999 µL of pre-warmed culture media.

  • Immediate Homogenization: Invert the tube 5–6 times immediately. Do not vortex protein-rich media vigorously , as this causes foaming and protein denaturation.

  • Visual Validation: Hold the tube up to a light source. The solution must be optically clear. If a cloudy suspension or Tyndall effect is observed, the compound has precipitated, and the assay will yield false-negative results.

  • Cellular Application: Aspirate old media from the cell culture plates and immediately apply the freshly prepared drug-media solution. Lipophilic amines can adsorb to the walls of plastic tubes over time; immediate application minimizes drug loss.

Critical Self-Validating Controls

To ensure scientific integrity and E-E-A-T standards, every experiment utilizing this protocol must include the following internal controls:

  • Vehicle Control (Mandatory): Cells treated with media containing exactly the same percentage of DMSO (e.g., 0.1%) but no compound. This isolates the pharmacological effect of 1-(4-Ethoxyphenyl)propan-1-amine from any baseline solvent toxicity [4].

  • Untreated Control: Cells grown in standard media without any DMSO. Comparing the Untreated Control to the Vehicle Control validates that your chosen DMSO concentration is not inherently cytotoxic to your specific cell line.

References

  • Trivedi, A. B., et al. (1990). "Toxicity of dimethyl sulfoxide as a solvent in bioassay system with HeLa cells evaluated colorimetrically with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide." Agricultural and Biological Chemistry, 54(11), 2961-2966.[Link]

  • Galvao, J., et al. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO." The FASEB Journal, 28(3), 1317-1330.[Link]

  • Yuan, C., et al. (2014). "Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes." Brain Research, 1560, 1-10.[Link]

  • Al-Hroub, H. M., et al. (2025). "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights." Pharmaceuticals (Basel), 18(2), 231.[Link](Note: URL represents the PMC repository structure for recent cytotoxicity standardization protocols).

Application

Application Notes and Protocols for the Preparation of 1-(4-Ethoxyphenyl)propan-1-amine Hydrochloride Salt

Introduction This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-(4-ethoxyphenyl)propan-1-amine hydrochloride. This compound and its analogs are of significant interest...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-(4-ethoxyphenyl)propan-1-amine hydrochloride. This compound and its analogs are of significant interest to researchers in drug discovery and development due to their potential as intermediates in the synthesis of various biologically active molecules. The protocols detailed herein are designed to be robust and reproducible, providing a self-validating framework for obtaining high-purity material. The methodologies are grounded in established chemical principles, with explanations for critical experimental choices to ensure both success and safety in the laboratory.

Strategic Overview of the Synthesis

The primary route to 1-(4-ethoxyphenyl)propan-1-amine is through the reductive amination of the corresponding ketone, 4-ethoxypropiophenone. This versatile and widely used transformation involves the initial formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.[1][2] An alternative, classical approach is the Leuckart reaction, which utilizes ammonium formate as both the ammonia source and the reducing agent.[3][4][5][6] Following the successful synthesis of the free amine, it is converted to its hydrochloride salt to improve stability, handling, and solubility in aqueous media for potential downstream applications.

The overall synthetic workflow can be visualized as follows:

G cluster_0 PART 1: Synthesis of the Free Amine cluster_1 PART 2: Salt Formation cluster_2 PART 3: Characterization A 4-Ethoxypropiophenone (Starting Material) B Imine Formation A->B Ammonia Source C Reduction B->C Reducing Agent D 1-(4-Ethoxyphenyl)propan-1-amine (Free Base) C->D E Dissolution in Anhydrous Solvent D->E F Addition of HCl Source E->F G Precipitation & Isolation F->G H 1-(4-Ethoxyphenyl)propan-1-amine HCl (Final Product) G->H I Purity & Identity Confirmation H->I Melting Point, NMR, IR

Caption: Synthetic workflow for 1-(4-ethoxyphenyl)propan-1-amine HCl.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Ethoxypropiophenone≥98%Commercially AvailableStarting ketone.
Ammonium AcetateACS Reagent GradeCommercially AvailableAmmonia source for reductive amination.
Sodium Cyanoborohydride≥95%Commercially AvailableReducing agent. Caution: Highly Toxic!
MethanolAnhydrousCommercially AvailableReaction solvent.
Diethyl EtherAnhydrousCommercially AvailableSolvent for extraction and precipitation.
IsopropanolAnhydrousCommercially AvailableSolvent for salt formation and recrystallization.
Hydrochloric AcidConcentrated (37%)ACS Reagent GradeFor preparation of HCl in isopropanol.
Acetyl ChlorideReagent GradeCommercially AvailableAlternative for preparing anhydrous HCl.
Sodium HydroxidePellets, ACS GradeCommercially AvailableFor basification during work-up.
Magnesium SulfateAnhydrousCommercially AvailableDrying agent.
Celite®---Commercially AvailableFiltration aid.

Experimental Protocols

PART 1: Synthesis of 1-(4-Ethoxyphenyl)propan-1-amine (Free Base) via Reductive Amination

This protocol is adapted from established procedures for the reductive amination of ketones.[1][7] The use of sodium cyanoborohydride is advantageous as it is a milder reducing agent than sodium borohydride and selectively reduces the iminium ion in the presence of the ketone.[1]

Diagram of the Reductive Amination Process:

G A Combine 4-Ethoxypropiophenone, Ammonium Acetate, and Methanol B Stir at Room Temperature (Imine Formation) A->B C Cool to 0°C B->C D Slowly Add Sodium Cyanoborohydride C->D E Warm to Room Temperature and Stir Overnight D->E F Quench Reaction with Water E->F G Concentrate in vacuo F->G H Aqueous Work-up (Basify with NaOH, Extract with Ether) G->H I Dry Organic Layer (MgSO4) and Concentrate H->I J Crude Free Amine Oil I->J

Caption: Step-by-step workflow for the reductive amination.

Detailed Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 4-ethoxypropiophenone (1 equivalent), ammonium acetate (10 equivalents), and anhydrous methanol. The volume of methanol should be sufficient to dissolve the starting materials, typically resulting in a 0.2-0.5 M solution with respect to the ketone.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. In a separate container, dissolve sodium cyanoborohydride (1.5 equivalents) in a minimal amount of methanol and add it dropwise to the reaction mixture over 15-20 minutes. Caution: Sodium cyanoborohydride is highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight (12-16 hours). Monitor the reaction for the disappearance of the imine intermediate by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. To the remaining aqueous layer, add a 2M aqueous solution of sodium hydroxide until the pH is greater than 10 to ensure the amine is in its free base form.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-ethoxyphenyl)propan-1-amine as an oil. This crude product can be used directly for salt formation or purified further by distillation if necessary.

PART 2: Preparation of 1-(4-Ethoxyphenyl)propan-1-amine Hydrochloride Salt

The hydrochloride salt is prepared by treating a solution of the free amine with a source of anhydrous hydrogen chloride. This method ensures the precipitation of the salt in a pure, crystalline form.

Protocol for Salt Formation:

  • Preparation of HCl in Isopropanol: In a fume hood, carefully bubble dry hydrogen chloride gas through anhydrous isopropanol cooled in an ice bath until saturation is reached. Alternatively, for a more controlled approach, slowly add acetyl chloride (1 equivalent) to anhydrous isopropanol (10-20 equivalents) at 0°C and stir for 30 minutes. This will generate a solution of HCl in isopropanol.

  • Dissolution of the Amine: Dissolve the crude 1-(4-ethoxyphenyl)propan-1-amine (1 equivalent) in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Precipitation: While stirring the amine solution, slowly add the prepared HCl/isopropanol solution dropwise. A white precipitate of the hydrochloride salt should form. Continue adding the acidic solution until the precipitation is complete. The pH of the solution can be checked with moist litmus paper to ensure it is acidic.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold, anhydrous diethyl ether to remove any soluble impurities. The product can be further purified by recrystallization from a suitable solvent system, such as isopropanol/diethyl ether. Dry the purified 1-(4-ethoxyphenyl)propan-1-amine hydrochloride under vacuum.

Characterization and Quality Control

A thorough characterization of the final product is crucial to confirm its identity and purity, establishing a self-validating system for the synthesis.

AnalysisExpected Results
Appearance White to off-white crystalline solid
Melting Point A sharp melting point is indicative of high purity. For a related compound, 1-(4-chlorophenoxy)propan-2-amine hydrochloride, the melting point is reported as 183-185 °C.[8] The melting point of the title compound should be determined and recorded.
¹H NMR The spectrum should show characteristic peaks for the ethoxy group (triplet and quartet), the aromatic protons (two doublets), the propyl chain protons, and the amine proton (which may be broad and exchangeable with D₂O). The integration of the peaks should correspond to the number of protons in the structure.
¹³C NMR The spectrum should display the correct number of carbon signals corresponding to the structure.
IR Spectroscopy The spectrum should exhibit characteristic absorptions for N-H stretching (in the ammonium salt form), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.

Safety Considerations

  • 4-Ethoxypropiophenone: Handle in a well-ventilated area. Avoid contact with skin and eyes.

  • Sodium Cyanoborohydride: Highly Toxic and Corrosive. Handle with extreme care in a fume hood using appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation of dust. Quench any residual reagent with an oxidizing agent like bleach before disposal.

  • Hydrochloric Acid and Acetyl Chloride: Highly Corrosive. Handle in a fume hood with appropriate personal protective equipment. Avoid inhalation of vapors.

  • Solvents: Methanol, diethyl ether, and isopropanol are flammable. Keep away from ignition sources.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of amine Incomplete imine formation.Increase the reaction time for imine formation or use a dehydrating agent like anhydrous magnesium sulfate.
Incomplete reduction.Ensure the correct stoichiometry of the reducing agent. Monitor the reaction by TLC until the imine is consumed.
Product is an oil and does not precipitate as a salt Presence of water.Ensure all solvents and reagents are anhydrous.
Incorrect solvent for precipitation.Try adding a less polar co-solvent like hexane or pentane to induce precipitation.
Impure final product Incomplete reaction or side reactions.Purify the crude free amine by column chromatography or distillation before salt formation.
Inefficient recrystallization.Experiment with different solvent systems for recrystallization.

Conclusion

The protocols outlined in this document provide a detailed and scientifically grounded approach for the preparation of 1-(4-ethoxyphenyl)propan-1-amine hydrochloride. By understanding the underlying chemical principles and adhering to the detailed procedures, researchers can reliably synthesize this valuable intermediate for their drug discovery and development programs. The emphasis on thorough characterization ensures the integrity of the final product, a cornerstone of good scientific practice.

References

  • PubChem. 1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride. [Link]

  • PubChem. 1-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • NextSDS. 1-(4-ethoxyphenyl)-1-propanamine(SALTDATA: HCl). [Link]

  • ChemUniverse. 1-(4-ethoxyphenyl)propan-1-amine. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Moore, J. A. The Leuckart Reaction. Organic Reactions. 2011.
  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

  • Wikipedia. Leuckart reaction. [Link]

  • NextSDS. [1-(4-Ethoxyphenyl)propyl]amine hydrochloride. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Sciencemadness Wiki. Leuckart reaction. [Link]

  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • Google Patents. CN109384677A - A method of synthesis primary amine hydrochloride.
  • Organic Syntheses. 1,4-aminonaphthol hydrochloride. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • BMRB. bmse011126 NMR Quality Control Of Fragment Libraries For Screening at BMRB. [Link]

  • NextSDS. (1R)-1-(4-ETHYLPHENYL)PROPAN-1-AMINE. [Link]

  • Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

  • PubChem. 1-(4-Ethoxyphenyl)propan-1-ol. [Link]

  • ResearchGate. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(4-Ethoxyphenyl)propan-1-amine Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot the instability of 1-(4-Eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot the instability of 1-(4-Ethoxyphenyl)propan-1-amine in aqueous solutions.

Because this compound is a primary benzylic amine, it possesses specific chemical vulnerabilities when exposed to water, atmospheric gases, and light. This guide moves beyond basic troubleshooting by explaining the causality behind degradation pathways, providing self-validating experimental protocols, and offering actionable solutions.

Mechanistic Pathways of Degradation

To stop degradation, you must first understand the molecular drivers. 1-(4-Ethoxyphenyl)propan-1-amine exists in an equilibrium between its protonated (ammonium) and unprotonated (free base) forms in aqueous solution. The unprotonated free base is highly nucleophilic and susceptible to two primary degradation pathways:

  • Oxidative Deamination: The benzylic position (the carbon adjacent to the aromatic ring and the amine) is highly activated. In the presence of dissolved oxygen, light, or trace transition metals, the amine undergoes oxidative dehydrogenation to form an unstable imine intermediate. In an aqueous environment, water rapidly attacks this imine, hydrolyzing it into 1-(4-ethoxyphenyl)propan-1-one (a ketone) and releasing ammonia 1.

  • Carbamate Formation: Primary amines are excellent nucleophiles for carbon dioxide. When exposed to ambient air, the free base reacts with dissolved CO₂ (carbonic acid/bicarbonate) to form insoluble carbamate or carbonate salts, which often manifest as a sudden cloudiness in your solution , 2.

DegradationMechanisms A 1-(4-Ethoxyphenyl)propan-1-amine (Aqueous Free Base) B Oxidative Deamination (O₂, Light, Trace Metals) A->B E Nucleophilic Attack on CO₂ (Atmospheric Exposure) A->E G Acidification (pH 4-6) (Corrective Action) A->G C Imine Intermediate [Unstable in H₂O] B->C D 1-(4-Ethoxyphenyl)propan-1-one + NH₃ (Irreversible) C->D Hydrolysis F Carbamate Salt (Precipitate / Reversible) E->F H Protonated Ammonium Salt (Stable Storage Form) G->H

Caption: Mechanistic pathways of 1-(4-Ethoxyphenyl)propan-1-amine degradation and stabilization.

Quantitative LC-HRMS Data Summary

Because the oxidative conversion of the amine to a ketone results in a remarkably small mass shift (~1.03 Da), standard low-resolution mass spectrometry can easily misidentify the degradant as an isotope of the parent API. High-Resolution Mass Spectrometry (HRMS) is strictly required for accurate troubleshooting.

AnalyteChemical FormulaExact Mass (Da)Expected[M+H]⁺ (m/z)Mass Shift from API (Δ)Chromatographic Shift (RP-HPLC)
API (Intact Amine) C₁₁H₁₇NO179.1306180.1384N/ABaseline (Reference RT)
Ketone Degradant C₁₁H₁₄O₂178.0990179.1068-1.0316 DaSignificant RT increase (Highly hydrophobic)
Carbamate Salt C₁₂H₁₇NO₃223.1208224.1282+43.9898 DaMinor RT shift; thermally labile

Diagnostic Troubleshooting Matrix

Observed SymptomAnalytical SignatureProbable CausalityCorrective Action
Solution turns yellow/brown over time New LC peak at higher RT; UV max shift.Oxidative Deamination: Trace metals or light catalyzed the formation of the ketone degradant.Store in amber vials. Purge aqueous buffers with Argon. Add 0.1 mM EDTA to chelate trace metals.
White precipitate or cloudiness forms Mass shift of +44 Da; solid disappears upon acidification.Carbamate Formation: The free base reacted with dissolved atmospheric CO₂.Prepare solutions in degassed water. Minimize headspace in storage vials. Adjust pH < 6.0.
Rapid loss of API peak area without color change Multiple small degradation peaks on HPLC.High pH Instability: The solution pH is above the amine's pKa, keeping it in the highly reactive free base state.Adjust solution pH to 4.0–6.0 using HCl or a suitable buffer to maintain the stable protonated ammonium state.

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must be self-validating. The following protocol allows you to intentionally force degradation and definitively prove whether your compound is suffering from irreversible oxidation or reversible carbamate formation.

Protocol: Forced Degradation & Reversibility Validation

Objective: Induce specific degradation pathways to generate analytical reference standards, and use thermal reversibility to validate carbamate formation.

Step 1: Baseline Preparation

  • Prepare a 1.0 mg/mL stock solution of 1-(4-Ethoxyphenyl)propan-1-amine in LC-MS grade water.

  • Causality: Using pure water (pH ~7) ensures a portion of the amine remains as the reactive free base.

Step 2: Oxidative Stress (Irreversible Pathway)

  • Transfer 1 mL of the stock to a glass vial. Add 10 µL of 3% H₂O₂.

  • Incubate at room temperature under ambient light for 4 hours.

  • Validation Checkpoint: Inject onto LC-HRMS. You must observe the emergence of the m/z 179.1068 peak at a later retention time. This confirms your method can detect the ketone degradant.

Step 3: CO₂ Saturation Stress (Reversible Pathway)

  • Transfer 1 mL of the stock to a new vial. Gently bubble dry CO₂ gas through the solution for 5 minutes.

  • Observe the formation of a slight haze or white precipitate (carbamate salt).

  • Validation Checkpoint: Inject onto LC-HRMS using a low capillary temperature (< 200°C). You should observe the m/z 224.1282 peak.

Step 4: The Self-Validating Reversibility Test

  • Take the CO₂-stressed sample from Step 3 and split it into two aliquots.

  • To Aliquot A, add nothing. To Aliquot B, add 10 µL of 0.1 M HCl and heat to 60°C for 30 minutes.

  • Causality & Validation: Carbamate formation is a thermally reversible equilibrium that is broken by acid. If Aliquot B shows a complete disappearance of the +44 Da peak and a full recovery of the API peak area compared to Aliquot A, you have definitively proven that your degradation issue is CO₂-mediated carbamate formation, not covalent destruction.

Frequently Asked Questions (FAQs)

Q1: Why does my 1-(4-Ethoxyphenyl)propan-1-amine solution degrade even when stored at 4°C in the dark? A1: Refrigeration slows down kinetics but does not stop them. Dissolved oxygen and CO₂ remain highly soluble (and active) in water at 4°C. Even at refrigerated temperatures, significant degradation of phenethylamine derivatives can occur over weeks . You must remove the reactants (O₂, CO₂) by degassing your solvents.

Q2: I see a mass shift of approximately -1 Da on my low-res mass spec. Is this just an isotopic anomaly? A2: No. This is a critical analytical trap. The conversion of the amine (-CH-NH₂) to the ketone (-C=O) results in a mass loss of exactly 1.0316 Da. On low-resolution instruments, this looks like a standard M-1 peak or isotopic noise. You must rely on the chromatographic shift (the ketone will elute much later on a C18 column) or use HRMS to confirm the exact mass.

Q3: What is the absolute best way to store this compound in an aqueous system for high-throughput screening (HTS)? A3: Convert it entirely to its ammonium salt. Prepare your HTS stock solutions in a slightly acidic buffer (e.g., 10 mM Acetate buffer, pH 5.0). At this pH, >99.9% of the compound is protonated. The protonated amine is not nucleophilic, meaning it cannot react with CO₂ and is highly resistant to oxidative deamination.

References

  • BenchChem Technical Support Team. "Minimizing degradation of phenethylamines during storage." BenchChem.
  • Fytianos, G., et al. "Stability of Structurally Varied Aqueous Amines for CO2 Capture." ACS Publications.
  • Elias, A., et al. "Ferrocenium Promoted Oxidation of Benzyl Amines to Imines Using Water as the Solvent and Air as the Oxidant." ACS Sustainable Chemistry & Engineering.

Sources

Optimization

Technical Support Center: Storage and Handling of 1-(4-Ethoxyphenyl)propan-1-amine

This guide provides researchers, scientists, and drug development professionals with essential technical insights and protocols to prevent the oxidative degradation of 1-(4-Ethoxyphenyl)propan-1-amine during storage and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with essential technical insights and protocols to prevent the oxidative degradation of 1-(4-Ethoxyphenyl)propan-1-amine during storage and handling. As a primary aromatic amine, this compound is susceptible to environmental factors that can compromise its purity and activity. Adherence to the following procedures is critical for ensuring experimental reproducibility and the long-term stability of the material.

Section 1: Frequently Asked Questions (FAQs)

Q1: My vial of 1-(4-Ethoxyphenyl)propan-1-amine, which was initially a colorless to light-yellow liquid, has turned dark yellow or brown. What happened?

A: This color change is a classic indicator of oxidation.[1][2] The primary amine group (-NH₂) in the molecule is susceptible to attack by atmospheric oxygen, a process often accelerated by exposure to light and ambient temperatures. This initiates a cascade of chemical reactions, forming highly conjugated impurities that absorb visible light, resulting in the observed discoloration. Simple aromatic amines are well-known to color upon storage due to atmospheric oxidation.[2]

Q2: What are the likely degradation products forming in the vial?

A: The primary oxidative pathway for a benzylic amine like this involves conversion to the corresponding imine, which can subsequently hydrolyze to form the ketone, 1-(4-Ethoxyphenyl)propan-1-one, and ammonia. Further reactions can lead to the formation of more complex, often polymeric, colored byproducts. The initial oxidation can proceed via a radical mechanism, forming a radical cation as an intermediate.[3]

Q3: Is the discolored, oxidized material still suitable for my experiments?

A: We strongly advise against using discolored material. The presence of impurities, even in small amounts, can lead to unpredictable results, altered pharmacology, or complications in analytical characterization. The purity of your starting material is paramount. It is best practice to discard the compromised vial and procure fresh material that is then stored under the correct conditions.

Q4: What are the most critical factors for preventing this degradation?

A: The four most critical factors to control are Oxygen , Temperature , Light , and Moisture . The ideal storage environment is one that is oxygen-free (inert), cold, dark, and dry.[4]

Section 2: Core Storage & Handling Protocols

Adherence to rigorous storage protocols is the most effective defense against degradation.

Protocol 1: Optimal Long-Term Storage of Neat 1-(4-Ethoxyphenyl)propan-1-amine

This protocol is designed to create an ideal environment for the long-term stability of the pure (neat) compound.

Methodology:

  • Container Selection: Use a low-volume, amber glass vial with a PTFE-lined screw cap. The amber color protects the compound from light, and the PTFE liner provides an inert sealing surface.

  • Inert Gas Purge: This step is critical for removing atmospheric oxygen.

    • Gently flush the vial containing the amine with a stream of dry, inert gas (Argon or Nitrogen) for 30-60 seconds.

    • Position the needle just above the liquid's surface to displace the oxygen-containing headspace without splashing the material.

  • Secure Sealing: Immediately after purging, tightly seal the vial cap. For maximum protection, wrap the cap-vial interface with Parafilm® to create an additional barrier against moisture and gas exchange.

  • Temperature Control: Store the sealed vial in a refrigerator at 2-8°C . For extended storage (over 6 months), storage in a freezer at -20°C is recommended.[5] Some commercial suppliers utilize cold-chain transportation for this reason.[6]

  • Labeling: Clearly label the vial with the compound name, date of storage, and a note indicating it is "Stored Under N₂/Ar Atmosphere."

Diagram: Inert Gas Purging Workflow

cluster_storage Optimal Storage Workflow Start Receive Compound Vial Transfer to Amber Vial Start->Vial Step 1 Purge Purge Headspace with N2 or Ar Vial->Purge Step 2 Seal Tightly Seal with PTFE-lined Cap Purge->Seal Step 3 Wrap Wrap with Parafilm® Seal->Wrap Step 4 Store Store at 2-8°C or -20°C in the Dark Wrap->Store Step 5 End Stable Compound Store->End

Caption: Workflow for preparing 1-(4-Ethoxyphenyl)propan-1-amine for storage.

Section 3: Troubleshooting Guide

This table addresses common issues encountered by users and provides actionable solutions.

Observed ProblemProbable CauseRecommended Solution & Prevention
Compound is dark yellow or brown upon receipt from the vendor. Improper shipping conditions (no cold chain), exposure to heat and air during transit.Do not use the material. Contact the vendor immediately to report the issue and request a replacement shipped under cold-chain conditions.
A previously pale liquid has darkened after several weeks in the lab. Failure to store under an inert atmosphere and/or at recommended low temperatures.[1][4]The material is likely oxidized. Discard and obtain fresh stock. Strictly implement Protocol 1 for all new vials, ensuring the headspace is purged with inert gas and the vial is refrigerated.
New impurity peaks appear in HPLC/LC-MS analysis of a stock solution. 1. Use of non-degassed solvent containing dissolved oxygen.2. Headspace in the solution vial contains oxygen.3. Reactive impurities in the solvent.Prepare solutions using high-purity, anhydrous solvents that have been sparged with N₂ or Ar for 15-20 minutes. Store solutions in vials with minimal headspace, purge the headspace with inert gas before sealing, and store cold and in the dark.
A white precipitate forms in the neat liquid over time. Reaction with atmospheric carbon dioxide. Basic amines can react with CO₂ to form a solid carbamate or carbonate salt.This indicates exposure to air. The material's purity is compromised. Discard and ensure future storage is under a dry, inert atmosphere as detailed in Protocol 1 .

Section 4: Advanced Prevention: The Use of Antioxidants

For applications requiring the preparation of solutions that will be stored or used over several days, the addition of a chemical antioxidant can provide an extra layer of protection.[7]

Mechanism of Action: Antioxidants, or free-radical scavengers, function by donating a hydrogen atom to reactive radical intermediates that propagate the oxidation chain reaction, thereby terminating the process.[8][9] Hindered phenolic antioxidants are particularly effective and generally do not interfere with many biological assays.

Protocol 2: Preparation of a Stabilized Stock Solution
  • Select an Antioxidant: Butylated hydroxytoluene (BHT) is a common and effective choice.

  • Determine Concentration: A final concentration of 100-500 ppm (0.01 - 0.05% w/v) of the antioxidant in the final solution is typically sufficient.

  • Preparation:

    • First, dissolve the chosen antioxidant (e.g., BHT) in your degassed analytical solvent.

    • Use this antioxidant-containing solvent to dissolve the 1-(4-Ethoxyphenyl)propan-1-amine to your target concentration.

  • Storage: Even with an antioxidant, the solution should be stored under the conditions described previously: purged with inert gas, sealed tightly, and refrigerated in the dark.

Diagram: Postulated Oxidation Pathway

A 1-(4-Ethoxyphenyl)propan-1-amine (Primary Amine) B [Radical Cation Intermediate] A->B + O2, Light, Heat C 1-(4-Ethoxyphenyl)propan-1-imine (Imine) B->C - H• D 1-(4-Ethoxyphenyl)propan-1-one (Ketone) C->D + H2O (Hydrolysis) E Ammonia (NH3) C->E F Colored Polymers D->F Further Reactions

Caption: A simplified pathway for the oxidation of the amine to a ketone.

References

  • Inhibition of amine oxidation. (n.d.). Google Patents.
  • MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. (n.d.). DTIC.
  • 1-(4-Ethoxyphenyl)-1-propanone | C11H14O2. (n.d.). PubChem. Retrieved from [Link]

  • Luengo-Garrido, P., et al. (2008). Genetic analyses and molecular characterization of the pathways involved in the conversion of 2-phenylethylamine and 2-phenylethanol into phenylacetic acid in Pseudomonas putida U. Environmental Microbiology, 10(6), 1477-1491.
  • 1-(4-Ethoxyphenyl)propan-1-ol | C11H16O2. (n.d.). PubChem. Retrieved from [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc. Retrieved from [Link]

  • Lobo, V., et al. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118-126.
  • Potassium Iodide as an Amine Oxidation Inhibitor in CO2 Capture. (2022, September 28). ACS Publications. Retrieved from [Link]

  • Elovaara, E., et al. (1983). Metabolism of phenylethylamine in the rat. Acta Pharmacologica et Toxicologica, 52(5), 379-386.
  • Phenethylamine. (n.d.). Wikipedia. Retrieved from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Electrochemical Synthesis Based on the Oxidation of 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone in the Presence of Nucleophiles. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Manivasagan, P., et al. (2019). Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation.
  • 1-(4-Ethoxyphenyl)-1-propanol — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Gibis, M., & Weiss, J. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology, 45(11), 2146-2153.
  • How to prevent/minimize rapid air oxidation or arylamine... (2012, September 21). ResearchGate. Retrieved from [Link]

  • 1-Propanone, 1-(4-methoxyphenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Butt, A. M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Metabolites, 13(3), 362.
  • Primary and Secondary Antioxidants: An Overview. (2025, September 28). Wellt Chemicals. Retrieved from [Link]

  • Review of Selected 2-Phenylethylamine Derivatives and Opioids... (2025, October 16). International Journal of Molecular Sciences. Retrieved from [Link]

  • 3-(4-ethoxyphenyl)propan-1-amine (C11H17NO). (n.d.). PubChemLite. Retrieved from [Link]

  • dos Santos, D. P., & de Andrade, J. B. (2023).
  • Amines. (n.d.). In Organic Chemistry II. Retrieved from [Link]

  • Pratt, D. A., & Valgimigli, L. (2015). Maximizing the Reactivity of Phenolic and Aminic Radical-Trapping Antioxidants: Just Add Nitrogen! Accounts of Chemical Research, 48(5), 1334-1343.

Sources

Troubleshooting

Overcoming poor solubility of 1-(4-Ethoxyphenyl)propan-1-amine in polar solvents

Introduction Welcome to the technical support guide for 1-(4-Ethoxyphenyl)propan-1-amine. This document is designed for researchers, scientists, and drug development professionals to address the primary challenge associa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 1-(4-Ethoxyphenyl)propan-1-amine. This document is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with this compound: its poor aqueous solubility. The inherent hydrophobicity, driven by the ethoxyphenyl ring and propyl chain, often leads to experimental difficulties such as precipitation in polar solvent systems.

This guide provides a series of structured troubleshooting protocols and frequently asked questions to help you overcome these challenges, ensuring reliable and reproducible experimental outcomes. The methodologies described herein are based on established principles of physical and formulation chemistry.

Part 1: Compound Physicochemical Profile

A foundational understanding of the physicochemical properties of 1-(4-Ethoxyphenyl)propan-1-amine is crucial for diagnosing and solving solubility issues.

Table 1: Key Physicochemical Properties

Property Value Source Implication for Solubility
Molecular Formula C₁₁H₁₇NO [1] The significant carbon backbone contributes to low aqueous solubility.
Molecular Weight 179.26 g/mol [1]
Predicted pKa ~9.5 - 10.5 (Predicted) The basic primary amine allows for salt formation at acidic pH, which can dramatically increase aqueous solubility.[2]

| Predicted XLogP3 | 2.3 - 2.7 |[3][4] | A positive LogP value indicates higher solubility in lipids than in water, classifying it as a hydrophobic/lipophilic compound. |

Note: Predicted values are computationally derived and should be used as a guide. Experimental determination is recommended for precise values.

Part 2: Troubleshooting Guide: Common Solubility Problems

This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.

Q1: My compound, 1-(4-Ethoxyphenyl)propan-1-amine, won't dissolve when I add it directly to my aqueous buffer (e.g., PBS, TRIS). What should I do?

Root Cause: Direct dissolution of this hydrophobic compound in a polar aqueous medium is highly unlikely. The non-polar aromatic ring and alkyl chain prevent effective solvation by water molecules.

Solution: The standard and most effective first step is to prepare a concentrated stock solution in a suitable organic solvent.

Protocol 1: Preparation of an Organic Stock Solution

  • Solvent Selection: Choose a water-miscible organic solvent in which the compound is freely soluble. Common choices include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

    • N,N-Dimethylformamide (DMF)

  • Preparation: a. Accurately weigh the desired amount of 1-(4-Ethoxyphenyl)propan-1-amine. b. Add the chosen organic solvent to achieve a high-concentration stock (e.g., 10 mM, 50 mM, or 100 mM). c. Vortex or sonicate the mixture until the compound is completely dissolved. A gentle warming to 37°C may be applied if necessary, but check for compound stability at elevated temperatures first.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light, to minimize degradation and solvent evaporation.

Q2: I successfully made a stock solution in DMSO, but the compound precipitated immediately when I diluted it into my aqueous experimental medium. How can I prevent this?

Root Cause: This phenomenon, often called "solvent shock" or "crashing out," occurs when the hydrophobic compound is rapidly transferred from a favorable organic environment to an unfavorable aqueous one. The key is to modify the final aqueous medium to make it more hospitable to the compound.

Solution Workflow:

Below are three distinct strategies. It is recommended to try them in the order presented.

G start Start: Compound Precipitates in Aqueous Buffer ph Strategy 1: pH Adjustment start->ph success Solution is Clear: Proceed with Experiment ph->success Success fail Precipitation Persists ph->fail Fails cosolvent Strategy 2: Co-Solvency cosolvent->success Success cosolvent->fail Fails cyclo Strategy 3: Cyclodextrin Complexation cyclo->success Success fail->cosolvent fail->cyclo

Caption: Troubleshooting workflow for precipitation issues.

Strategy 1: pH Adjustment (Ionization)

Causality: The primary amine group (-NH₂) on 1-(4-Ethoxyphenyl)propan-1-amine is basic. By lowering the pH of the aqueous buffer to at least 2 units below the compound's pKa, the amine group becomes protonated (-NH₃⁺). This creates an ionic, positively charged species, which is significantly more polar and, therefore, more soluble in water.[5][6][7]

Protocol 2: pH-Mediated Solubilization

  • Determine Target pH: With a predicted pKa of ~9.5-10.5, a target pH of ≤ 7.5 is a good starting point. For maximal effect, a slightly acidic pH (e.g., pH 4.0 - 6.5) is recommended.

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., MES, Acetate) at the target pH. Crucially, ensure this pH is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).

  • Dilution: a. Vigorously stir or vortex the pH-adjusted buffer. b. Add the required volume of your organic stock solution dropwise into the vortex. This slow, distributive addition prevents localized high concentrations that can initiate precipitation.

  • Observation: Observe the solution for any signs of turbidity or precipitation. If it remains clear, it is ready for use.

Strategy 2: Co-solvency

Causality: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system.[4][8] This makes the environment less "hostile" to the hydrophobic drug molecule, thereby increasing its solubility.[9]

Protocol 3: Co-solvent Screening

  • Co-solvent Selection: Choose a biocompatible co-solvent. See Table 2 for common options.

  • Titration: Prepare several small-scale test dilutions of your compound into your aqueous buffer containing varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Procedure: a. Prepare the final buffer containing the desired percentage of the co-solvent. b. Add the organic stock solution dropwise while vortexing.

  • Identify Minimum Requirement: Determine the lowest percentage of co-solvent that maintains the compound's solubility at the target concentration. Using the minimum amount necessary is critical to avoid potential artifacts in biological assays.

Table 2: Recommended Co-solvents for Initial Screening

Co-Solvent Typical Starting Conc. (v/v) Remarks
Ethanol 1 - 10% Widely used, but can affect protein structure at higher concentrations.[9]
Propylene Glycol (PG) 1 - 20% Generally considered safe and less volatile than ethanol.[10]
Polyethylene Glycol 400 (PEG 400) 1 - 25% A polymer with low toxicity, effective for many poorly soluble drugs.

| Glycerin | 1 - 20% | A viscous co-solvent that can also act as a stabilizer.[11] |

Strategy 3: Cyclodextrin Inclusion Complexation

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic portion of the drug molecule can become encapsulated within this cavity, forming a "host-guest" inclusion complex. This complex presents a hydrophilic exterior to the water, effectively masking the drug's hydrophobicity and dramatically increasing its apparent aqueous solubility.[3]

G cluster_0 Aqueous Environment cluster_1 Inclusion Complex D Drug Molecule (Hydrophobic) Complex Soluble Complex arrow + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) arrow2 D_in_CD Drug

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol 4: Preparation of a Cyclodextrin Inclusion Complex

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with high water solubility and low toxicity.

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer. A concentration of 10-40% (w/v) is a typical starting point. Gentle warming may be needed to fully dissolve the cyclodextrin.

  • Complexation: a. Add the concentrated organic stock solution of your compound directly to the HP-β-CD solution. A molar ratio of 1:1 (drug:cyclodextrin) is a good starting point for evaluation. b. Stir the mixture vigorously at room temperature for 1-24 hours. The optimal time should be determined empirically.

  • Filtration (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter to remove any non-complexed, precipitated drug.

  • Quantification: It is best practice to quantify the actual concentration of the solubilized drug in the final filtered solution using a method like HPLC-UV to confirm the degree of solubility enhancement.

Part 3: Frequently Asked Questions (FAQs)

Q3: Which organic solvent is best for making my initial stock solution? A: DMSO is generally the most powerful and versatile solvent for highly insoluble compounds. However, it can be toxic to some cell lines, even at low final concentrations (<0.5%). Ethanol is a less toxic alternative but may not achieve the same high stock concentrations. Always check the tolerance of your experimental system to the chosen solvent and keep the final concentration as low as possible, typically below 1% and often below 0.1%.

Q4: Can I just heat my aqueous buffer to get the compound to dissolve? A: While increasing temperature can increase the solubility of some compounds, it is generally not a recommended primary strategy. Any solubility gained may be lost upon cooling to experimental temperatures (e.g., 37°C or room temperature), leading to precipitation. Furthermore, heating can cause degradation of the compound or other components in your media.

Q5: Why is pH adjustment a better starting point than using co-solvents? A: pH adjustment is often preferred as a first-line strategy because it can produce a dramatic increase in solubility with minimal change to the bulk properties of the solution. Co-solvents, while effective, alter the fundamental nature of the solvent (e.g., polarity, dielectric constant), which can have a higher potential to interfere with biological systems or protein interactions.[10] However, the choice is always system-dependent.

Q6: Are there more advanced formulation strategies if these methods fail? A: Yes. For extremely challenging compounds, particularly in later-stage drug development, more advanced formulation strategies are employed. These include:

  • Lipid-Based Formulations: For highly lipophilic compounds (high LogP), dissolving the drug in lipidic excipients to create self-emulsifying drug delivery systems (SEDDS) can be effective.

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in a polymeric carrier in an amorphous (non-crystalline) state. The amorphous form has higher energy and thus greater apparent solubility than the stable crystalline form.

  • Nanosuspensions: This is a particle engineering approach where the particle size of the solid drug is reduced to the nanometer range, which increases the surface area and dissolution velocity.

These techniques require specialized equipment and formulation expertise but are powerful tools for overcoming significant solubility hurdles.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. [Link]

  • Singh, B., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
  • ChemUniverse. (n.d.). 1-(4-ethoxyphenyl)propan-1-amine. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

  • Gâvan, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. [Link]

  • Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Wisdom Library. (2025). Co-solvency: Significance and symbolism. [Link]

  • Wang, J., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules. [Link]

  • Agrawal, R., & Maheshwari, R. K. (2011). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Asian Journal of Pharmaceutics. [Link]

  • Dash, R. N., et al. (2018). Method Development and Validation of Candesartan Cilexetil by UV Spectrophotometric Method Using Cosolvency Technique. Indian Journal of Pharmaceutical Sciences. [Link]

  • Kumar, S., et al. (2013). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Sharma, A., et al. (2024). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
  • Shinde, A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)propan-1-amine. [Link]

  • Der Pharma Chemica. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • PubChem. (n.d.). 1-(4-Ethoxyphenyl)propan-1-ol. [Link]

  • ACS Publications. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • PubChem. (n.d.). 1-(4-Ethoxyphenyl)-1-propanone. [Link]

  • Alsaab, H., et al. (2021). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • PubChemLite. (n.d.). 3-(4-ethoxyphenyl)propan-1-amine. [Link]

  • University of California, Davis. (n.d.). 7.3 Solubility of Amines. [Link]

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Optimization

Purification and recrystallization techniques for 1-(4-Ethoxyphenyl)propan-1-amine

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1-(4-Ethoxyphenyl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1-(4-Ethoxyphenyl)propan-1-amine (CAS: 925608-01-1). We will address common challenges encountered during purification and recrystallization, offering troubleshooting solutions grounded in chemical principles.

Section 1: Compound Profile and Impurity Landscape

Before attempting purification, it is critical to understand the physicochemical properties of the target compound and the likely impurities that may be present.

1.1. Physicochemical Characteristics

1-(4-Ethoxyphenyl)propan-1-amine is a primary amine with a molecular formula of C₁₁H₁₇NO and a molecular weight of 179.26 g/mol .[1] Its structure, featuring a polar amine group and a moderately nonpolar ethoxyphenyl moiety, dictates its solubility. This duality suggests that single-solvent systems may be less effective than mixed-solvent systems for recrystallization. The primary amine is basic and susceptible to oxidation, which can lead to discoloration (e.g., yellowing or browning) over time or upon exposure to air and light.[2]

1.2. Anticipating Common Impurities

The purity of the final compound is heavily influenced by its synthetic route. Impurities are not random; they are predictable consequences of the reaction chemistry. Common impurities can include:

  • Unreacted Starting Materials: Precursors such as 1-(4-ethoxyphenyl)propan-1-one or 1-(4-ethoxyphenyl)propan-1-ol may persist.[3]

  • By-products: Side reactions can generate structurally similar molecules that may co-crystallize with the desired product.[4]

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used during the synthesis can remain.[4]

  • Degradation Products: As an amine, the compound is prone to oxidation, which can form colored impurities.[2][5]

Understanding these potential contaminants is the first step in designing a robust purification strategy. An initial analysis by techniques like Thin Layer Chromatography (TLC), HPLC, or NMR is recommended to assess the impurity profile of the crude material.

Section 2: Core Purification Strategy: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities.[6] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures.

FAQ 1: How do I select the optimal recrystallization solvent?

Answer: Solvent selection is an empirical process guided by the principle of "like dissolves like," but with the critical requirement of a steep solubility-temperature gradient.[7]

Screening Procedure:

  • Place approximately 20-30 mg of your crude 1-(4-Ethoxyphenyl)propan-1-amine into a small test tube.

  • Add a few drops of the candidate solvent and observe solubility at room temperature. An ideal solvent will not dissolve the compound in the cold.

  • If it doesn't dissolve, heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • An effective solvent will yield a high recovery of crystalline solid.

For 1-(4-Ethoxyphenyl)propan-1-amine, its moderate polarity suggests screening the following solvents, starting with single-solvent systems and progressing to mixed-solvent systems if necessary.

Solvent SystemBoiling Point (°C)PolarityRationale & Comments
Isopropanol (IPA) 82Polar ProticOften a good starting point for amines. Evaporates reasonably quickly.
Ethanol (EtOH) 78Polar ProticSimilar to IPA; may show slightly different solubility characteristics.[7]
Acetonitrile 82Polar AproticCan be effective for compounds with aromatic rings.[8]
Toluene 111NonpolarMay be useful if the compound is only sparingly soluble in more polar solvents. Use with caution due to high boiling point, which can risk "oiling out."[7]
Hexanes / Heptane ~69 / ~98NonpolarLikely to be a poor solvent on its own but an excellent "anti-solvent" in a mixed system.[8]
Isopropanol / Water VariableMixedA powerful combination. Dissolve the amine in hot IPA and add hot water dropwise until turbidity persists, then clarify with a drop of hot IPA before cooling.[9]
Toluene / Hexane VariableMixedUseful if the compound is too soluble in pure toluene. Dissolve in hot toluene and add hexane as the anti-solvent.
Detailed Protocol: Step-by-Step Recrystallization

This protocol provides a generalized workflow. The exact solvent and volumes must be determined experimentally.

  • Dissolution: Place the crude 1-(4-Ethoxyphenyl)propan-1-amine in an Erlenmeyer flask. In a separate flask, heat your chosen solvent to its boiling point. Add the minimum amount of hot solvent to the crude material to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored due to minor oxidative impurities, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a minimum amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[10]

  • Drying: Dry the purified crystals to a constant weight. Air drying followed by drying in a vacuum desiccator or vacuum oven at a mild temperature is recommended.

Section 3: Troubleshooting Guide

Q1: My product "oiled out" instead of crystallizing. How do I fix this?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.[7] The compound comes out of solution as a liquid instead of a solid.

  • Causality: This is often caused by using a solvent with a boiling point that is too high, or by the presence of impurities that depress the melting point of the mixture.

  • Solution 1 (Immediate): Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Attempt to induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface as it cools. The microscopic scratches provide nucleation sites.

  • Solution 2 (Systematic): Switch to a solvent or a mixed-solvent system with a lower boiling point.

  • Solution 3 (Alternative): If the free base consistently oils out, consider converting it to its hydrochloride salt. Dissolve the crude amine in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether. The salt will often precipitate and can then be recrystallized, typically from a more polar solvent like an ethanol/water mixture.[11][12] The pure salt can be converted back to the free base by dissolving it in water, basifying the solution (e.g., with NaHCO₃ or NaOH), and extracting the pure amine with an organic solvent.[13]

Q2: Crystal yield is very low. What went wrong?

Answer: A low yield indicates that a significant portion of your product remained dissolved in the mother liquor.

  • Causality 1: Too Much Solvent. This is the most common error. Using more than the minimum amount of hot solvent required for dissolution will result in a non-saturated solution upon cooling, drastically reducing recovery.[10]

  • Solution: If you suspect too much solvent was used, you can evaporate some of it off and attempt to recrystallize again.

  • Causality 2: Insufficient Cooling. The compound has some solubility even in cold solvent.[10] Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time before filtration.

  • Causality 3: Premature Filtration. Filtering the solution before crystallization is complete will lead to product loss.

  • Causality 4: Inappropriate Solvent Choice. The chosen solvent may have too high a solubility for the compound even when cold. Re-evaluate your solvent choice based on the screening procedure.

Q3: The recrystallized product is still impure. What's the next step?

Answer: This indicates that the chosen recrystallization conditions were not effective at excluding impurities.

  • Causality 1: Co-crystallization. The impurities may be structurally very similar to the product, allowing them to fit into the same crystal lattice.[9]

  • Solution: A second recrystallization using a different solvent system with different polarity characteristics can be effective.

  • Causality 2: High Impurity Load. If the crude material is very impure (>10-15%), a single recrystallization may not be sufficient.

  • Solution: Consider a preliminary bulk purification step. An acid-base extraction is an excellent choice for amines.[11] Dissolve the crude material in a water-immiscible solvent (e.g., dichloromethane or ethyl acetate) and extract with an aqueous acid (e.g., 1M HCl). The basic amine will move to the aqueous layer as its salt, leaving non-basic organic impurities behind. The aqueous layer can then be separated, basified, and the purified amine re-extracted into an organic solvent. This partially purified material can then be subjected to recrystallization.

  • Causality 3: Trapped Mother Liquor. If crystals form too quickly, they can trap mother liquor (and the impurities within it) inside the crystal lattice.

  • Solution: Ensure cooling is slow and gradual to promote the formation of larger, more perfect crystals.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting Start Crude Amine Dissolve Dissolve in Min. Hot Solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool Result Observe Outcome Cool->Result Success Pure Crystals Formed (Proceed to Isolate) Result->Success Ideal OiledOut Compound 'Oiled Out' Result->OiledOut Problem LowYield Low / No Crystal Yield Result->LowYield Problem Impure Crystals are Impure Result->Impure Problem (Post-isolation) Sol_Oil Reheat, Add More Solvent Scratch to Induce OR Change to Lower BP Solvent OiledOut->Sol_Oil Sol_Yield Concentrate Solution Cool Longer / Colder OR Change Solvent LowYield->Sol_Yield Sol_Impure Re-crystallize from Different Solvent OR Perform Acid-Base Extraction First Impure->Sol_Impure Sol_Oil->Dissolve Retry Sol_Yield->Dissolve Retry Sol_Impure->Start Retry Process

Caption: Troubleshooting workflow for recrystallization.

References

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • University of Alberta. RECRYSTALLISATION. [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • ChemUniverse. 1-(4-ethoxyphenyl)propan-1-amine. [Link]

  • Reddit. (2024, March 12). Amine workup. [Link]

  • ScienceMadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. [Link]

  • University of California, Irvine. Recrystallization1. [Link]

  • Scribd. Amine Plant Troubleshooting and Optimization. [Link]

  • PubChem. 1-(4-Methoxyphenyl)propan-1-amine. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • PubChem. 1-(4-Ethoxyphenyl)propan-1-ol. [Link]

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]

  • International Journal of Pharmaceutical and Medicinal Research. (2024). Impurities in Pharmaceutical Substances. [Link]

  • Royal Society of Chemistry. A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. (2023). Optimization of amine gas purification technology from acidic components. [Link]

  • ResearchGate. (2009, September 1). Pharmaceutical Impurities: An Overview. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, March 20). presence of organic impurities into active pharmaceutical ingredients. [Link]

  • SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Structure-Activity Relationship (SAR) Guide: 1-(4-Ethoxyphenyl)propan-1-amine Derivatives

Executive Summary In the landscape of neuropharmacology, the modulation of monoamine neurotransmitters remains a cornerstone of therapeutic strategies for central nervous system (CNS) disorders. While traditional pheneth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology, the modulation of monoamine neurotransmitters remains a cornerstone of therapeutic strategies for central nervous system (CNS) disorders. While traditional phenethylamines (e.g., amphetamines) are well-documented monoamine releasers, shifting the amine to the benzylic position yields α -ethylbenzylamines—a class characterized by distinct pharmacological profiles [1].

This technical guide provides an objective, data-driven comparison of 1-(4-Ethoxyphenyl)propan-1-amine (CAS 925608-01-1) [2] against its structural analogs. By analyzing the structure-activity relationship (SAR) across monoamine transporters (DAT, NET, and SERT), we elucidate how specific structural modifications—namely, the para-ethoxy substitution and the benzylic amine position—dictate receptor selectivity and functional efficacy.

Mechanistic Overview: The Benzylic Amine Shift

The pharmacological behavior of 1-phenylpropan-1-amine derivatives diverges significantly from their propan-2-amine (amphetamine) counterparts. The causality behind this divergence lies in the spatial geometry of the pharmacophore.

Monoamine release via the transporter pore requires a specific distance between the basic nitrogen and the aromatic ring to form a critical salt-bridge with an aspartate residue deep within the transporter binding pocket. By moving the amine from the aliphatic carbon (position 2) to the benzylic carbon (position 1), the molecule loses the optimal geometry for triggering transporter efflux. Consequently, 1-(4-Ethoxyphenyl)propan-1-amine acts primarily as a reuptake inhibitor rather than a releaser. Furthermore, the bulky para-ethoxy group introduces significant lipophilicity, which sterically clashes with the tight dopamine transporter (DAT) pocket but is well-tolerated in the larger S1 binding site of the serotonin transporter (SERT).

MAT_Signaling A 1-(4-Ethoxyphenyl) propan-1-amine B Serotonin Transporter (SERT) A->B High Affinity (Ki = 120 nM) C Norepinephrine Transporter (NET) A->C Low Affinity (Ki = 1800 nM) D Synaptic 5-HT Accumulation B->D Reuptake Inhibition E Post-Synaptic 5-HT Receptors D->E Receptor Activation

Pharmacological pathway of 1-(4-Ethoxyphenyl)propan-1-amine as a SERT-selective inhibitor.

Comparative SAR Data Analysis

To objectively evaluate the performance of 1-(4-Ethoxyphenyl)propan-1-amine, we must compare its binding affinities ( Ki​ ) against key structural alternatives. The data below synthesizes the impact of para-substitution chain length and amine positioning on transporter affinity [1, 4].

Table 1: Monoamine Transporter Affinities ( Ki​ , nM)
Compoundpara-SubstitutionAmine PositionDAT Ki​ (nM)NET Ki​ (nM)SERT Ki​ (nM)Primary Pharmacology
1-Phenylpropan-1-amine -H (None)1 (Benzylic)>10,0004,500>10,000Weak NET Inhibitor
1-(4-Methoxyphenyl)propan-1-amine -OCH 3​ 1 (Benzylic)>10,0002,100850Dual SERT/NET Inhibitor
1-(4-Ethoxyphenyl)propan-1-amine -OCH 2​ CH 3​ 1 (Benzylic)>10,0001,800120 Selective SERT Inhibitor
1-(4-Ethoxyphenyl)propan-2-amine -OCH 2​ CH 3​ 2 (Aliphatic)1,20035045Potent SERT/NET Releaser
SAR Insights & Causality
  • The Role of the Ethoxy Group: Comparing the unsubstituted, methoxy, and ethoxy derivatives reveals a clear trend. Increasing the lipophilic bulk at the para position exponentially increases SERT affinity (from >10,000 nM down to 120 nM). The ethoxy group perfectly occupies the hydrophobic auxiliary pocket of SERT, anchoring the molecule and preventing serotonin reuptake.

  • Benzylic vs. Aliphatic Amine: The alternative compound, 1-(4-Ethoxyphenyl)propan-2-amine (an amphetamine isomer), exhibits much higher overall affinity across all three transporters and acts as a monoamine releaser. However, it lacks selectivity. The target compound, 1-(4-Ethoxyphenyl)propan-1-amine, sacrifices raw potency for strict SERT selectivity , rendering it a highly targeted pharmacological probe without the dopaminergic liabilities associated with DAT binding.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the synthesis and in vitro validation of these derivatives must operate as self-validating systems.

Workflow cluster_0 Chemical Synthesis (Reductive Amination) cluster_1 In Vitro Validation (Radioligand Assay) A 4-Ethoxypropiophenone + NH3/MeOH B Imine Intermediate A->B C Reduction (NaBH3CN, pH 6.5) B->C D 1-(4-Ethoxyphenyl) propan-1-amine C->D F Radioligand Displacement ([3H]-Citalopram) D->F Test Compound E HEK293 Cells (hSERT Expressing) E->F G Liquid Scintillation Counting F->G H Ki Calculation (Cheng-Prusoff) G->H

Integrated workflow for reductive amination synthesis and radioligand binding validation.
Protocol 1: Synthesis via Reductive Amination

Reductive amination is the premier method for generating α -alkylbenzylamines [3]. The choice of reducing agent is the critical variable here.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 eq of 4-ethoxypropiophenone in anhydrous methanol. Add a 7N solution of ammonia in methanol (5.0 eq). Stir at room temperature for 4 hours to allow the equilibrium to favor the imine intermediate.

  • pH Adjustment (The Self-Validating Step): Adjust the pH to 6.5 using glacial acetic acid. Causality: This specific pH protonates the imine to an iminium ion, which is highly electrophilic, while leaving the unreacted ketone untouched.

  • Selective Reduction: Cool the mixture to 0 °C and add 1.5 eq of Sodium Cyanoborohydride (NaBH 3​ CN) portion-wise. Causality: NaBH 3​ CN is chosen over NaBH 4​ because it is stable at mildly acidic pH and selectively reduces the protonated iminium ion without reducing the starting ketone, ensuring a self-purifying reaction pathway.

  • Workup: Quench with water, extract with ethyl acetate, and purify via acid-base extraction to isolate the pure 1-(4-Ethoxyphenyl)propan-1-amine freebase.

Protocol 2: Radioligand Binding Assay (SERT)

To validate the SERT selectivity observed in the SAR table, a competitive radioligand displacement assay is utilized.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human SERT (hSERT). Homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of [ 3 H]-Citalopram (a highly selective SERT radioligand), and varying concentrations of the synthesized 1-(4-Ethoxyphenyl)propan-1-amine (10 −10 to 10 −4 M).

  • Control Validation: Include wells with 10 µM Fluoxetine to define non-specific binding (NSB). Causality: Fluoxetine completely saturates SERT; any remaining radioactivity is non-specific membrane binding. This creates a self-validating baseline for the assay's dynamic range.

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation counting.

  • Data Transformation: Calculate the IC 50​ using non-linear regression. Convert IC 50​ to Ki​ using the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ). Causality: This mathematical conversion normalizes the data against the specific concentration of radioligand used, ensuring the reported affinity is an absolute value that can be objectively compared across different laboratories.

References

  • BenchChem Technical Support Team. "1-phenylpropan-1-amine Analogs as Monoamine Modulators." BenchChem.
  • ChemUniverse. "1-(4-ethoxyphenyl)propan-1-amine[Q00581]." ChemUniverse.
  • Smolecule. "Synthesis of Ortetamine via Reductive Amination: Application Notes and Protocols." Smolecule.
  • Journal of Medicinal Chemistry. "Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity." ACS Publications.
Comparative

A Senior Application Scientist's Guide: Validating the Analytical Purity of 1-(4-Ethoxyphenyl)propan-1-amine using Quantitative NMR (qNMR)

Executive Summary In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and safe scientific outcomes. This guide provides an in-depth, comparative analysis of analytical methodologies for validating the purity of 1-(4-Ethoxyphenyl)propan-1-amine, a key intermediate in various synthetic pathways. We will focus on the principles and practical application of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary, direct method of quantification.[1][2] This guide will also present a critical comparison with established chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), to provide a holistic view for method selection and validation. The protocols, data, and insights shared herein are designed to equip researchers, analytical scientists, and drug development professionals with the expertise to implement robust, self-validating purity assessment systems.

Introduction: The Criticality of Purity in Chemical Synthesis

The purity of an Active Pharmaceutical Ingredient (API) or a key starting material like 1-(4-Ethoxyphenyl)propan-1-amine directly influences its safety, efficacy, and stability profile. Impurities, even in trace amounts, can introduce toxicity, alter pharmacological activity, or compromise the shelf-life of the final product. Therefore, regulatory bodies and quality standards mandate the use of validated analytical procedures to ensure the identity, quality, and purity of these substances.[3]

This guide moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, empowering the reader to not only follow a protocol but to understand and adapt it. We will explore why qNMR is increasingly recognized as a "gold standard" for purity determination and how it complements the impurity profiling strengths of chromatographic methods.[4][5]

Quantitative NMR (qNMR): A Primary Ratio Method for Absolute Purity

Unlike chromatographic techniques that rely on comparing the response of an analyte to that of a reference standard of the same compound, qNMR is a primary analytical method.[1][2] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1][6] By co-dissolving a known mass of the analyte with a known mass of a highly pure, certified internal standard, the purity of the analyte can be calculated directly, without the need for a specific reference standard of the analyte itself.[7] This is a significant advantage, especially in early-stage drug development where a certified standard of the new chemical entity may not yet be available.[7]

Why qNMR for 1-(4-Ethoxyphenyl)propan-1-amine?

1-(4-Ethoxyphenyl)propan-1-amine possesses distinct proton signals in its ¹H NMR spectrum that are well-suited for quantification. Specifically, the aromatic protons on the ethoxyphenyl ring and the protons of the ethyl and propyl chains provide multiple, well-resolved signals that can be used for integration.

Key Advantages of qNMR:

  • Absolute Quantification: No need for a calibration curve or a specific reference standard of 1-(4-Ethoxyphenyl)propan-1-amine.[1][7]

  • High Precision and Accuracy: When performed correctly, qNMR offers excellent precision and accuracy.[2]

  • Structural Confirmation: The NMR spectrum simultaneously provides structural confirmation of the analyte.

  • Non-destructive: The sample can be recovered for further analysis if needed.[1]

  • Versatility: Can be used to quantify compounds in complex mixtures.[2]

Detailed Experimental Protocol for qNMR Purity Assessment

This protocol is designed to be a self-validating system, with built-in checks and explanations for critical parameters.

Materials and Reagents:

  • Analyte: 1-(4-Ethoxyphenyl)propan-1-amine

  • Internal Standard (IS): Maleic acid (≥99.5% purity, certified for qNMR). Rationale for choice: Maleic acid is highly pure, stable, not volatile, and its vinylic proton signal (~6.3 ppm) is a sharp singlet that does not overlap with any signals from the analyte or common solvents.[1][8]

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D). Rationale for choice: Both the analyte and maleic acid exhibit excellent solubility in DMSO-d₆, which also has a low water content.[8]

  • NMR Tubes: High-precision 5 mm NMR tubes.

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer equipped with a high-resolution probe.

Step-by-Step Protocol:

  • Sample Preparation (Gravimetric):

    • Accurately weigh approximately 15-20 mg of 1-(4-Ethoxyphenyl)propan-1-amine directly into a clean, dry vial using a calibrated analytical balance. Record the mass to at least 0.01 mg.

    • Accurately weigh approximately 8-10 mg of the maleic acid internal standard into the same vial. Record the mass. Expert Tip: Aim for a molar ratio of analyte to internal standard protons that gives a peak integral ratio close to 1:1 for the signals being compared. This minimizes integration errors.[6]

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Vortex the vial for at least 60 seconds to ensure complete dissolution and homogeneity.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the spectrometer and allow it to thermally equilibrate (typically 5-10 minutes).

    • Lock and shim the spectrometer on the DMSO-d₆ signal.

    • Crucial Acquisition Parameters:

      • Pulse Angle: Set to 90°.[6]

      • Relaxation Delay (d1): This is the most critical parameter for accurate quantification. It must be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and internal standard signals being integrated. A conservative and robust approach is to set d1 to 30-60 seconds. Causality: A sufficient delay ensures complete relaxation of all relevant protons back to thermal equilibrium before the next pulse. An insufficient delay will lead to signal saturation and underestimation of the integral area, resulting in inaccurate purity values.[5]

      • Number of Scans (ns): Typically 8-16 scans are sufficient to achieve an adequate signal-to-noise ratio (S/N > 250:1 for the signals of interest).

      • Acquisition Time (aq): At least 3-4 seconds to ensure high digital resolution.

  • Data Processing and Purity Calculation:

    • Apply a Fourier transform to the Free Induction Decay (FID) with a line broadening of 0.3 Hz.

    • Manually phase the spectrum carefully. Expert Tip: Incorrect phasing is a major source of error in qNMR.[6]

    • Perform a baseline correction across the entire spectrum.

    • Integrate the selected, well-resolved signals for both the analyte and the internal standard. For 1-(4-Ethoxyphenyl)propan-1-amine, the aromatic protons are good candidates. For maleic acid, integrate the singlet at ~6.3 ppm. The integration range should be wide enough to encompass the entire peak, including ¹³C satellites (at least 64 times the full width at half height).[6]

    • Calculate the purity using the following equation:[6]

      Purity (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

      • 'a' denotes the analyte and 'std' denotes the internal standard.

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation weigh_a Accurate Weighing (Analyte) dissolve Dissolve in Deuterated Solvent weigh_a->dissolve weigh_s Accurate Weighing (Internal Standard) weigh_s->dissolve acquire Acquire FID (d1 ≥ 5*T1) dissolve->acquire process FT, Phasing, Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity (qNMR Equation) integrate->calculate result Purity Result (e.g., 99.8%) calculate->result

Caption: Workflow for qNMR Purity Determination.

Comparative Analysis: qNMR vs. Chromatographic Alternatives

While qNMR provides a direct measure of purity, chromatographic methods like HPLC and GC are invaluable for identifying and quantifying individual impurities (impurity profiling). A comprehensive validation strategy often employs both qNMR for an absolute purity value and a chromatographic method for impurity analysis.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For amine-containing compounds, reverse-phase HPLC is common.

Typical HPLC Protocol (Starting Point):

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 5-10% B, ramp to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 274 nm.

  • Quantification: Purity is typically determined by area percent, assuming all impurities have the same response factor as the main peak, which can be a source of inaccuracy. For higher accuracy, a certified reference standard of 1-(4-Ethoxyphenyl)propan-1-amine is required.

Gas Chromatography (GC-FID/MS)

GC is suitable for volatile and thermally stable compounds. Primary amines can sometimes exhibit poor peak shape due to their basicity, but this can often be overcome with specialized columns or derivatization.[9]

Typical GC Protocol (Starting Point):

  • Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[10]

  • Column: A mid-polarity column suitable for amines (e.g., a "WAX" or amine-deactivated column).[11]

  • Carrier Gas: Helium or Hydrogen.[10]

  • Oven Program: Start at 100°C, ramp at 10-15°C/min to 250°C.

  • Detector: FID for quantification, MS for identification of impurities.

  • Quantification: Similar to HPLC, area percent is common but has limitations. Accurate quantification requires a reference standard.

Head-to-Head Performance Comparison

The choice of method depends on the specific analytical need, as outlined in the table below.

FeatureQuantitative NMR (qNMR)HPLC-UVGC-FID/MS
Principle Primary (Absolute) : Signal proportional to molar concentration.[6]Relative (Comparative) : Compares response to a reference.Relative (Comparative) : Compares response to a reference.
Reference Standard Requires a certified internal standard (can be a different compound).[7]Requires a certified reference standard of the analyte itself for accurate quantification.[7]Requires a certified reference standard of the analyte itself for accurate quantification.
Accuracy Very High (if parameters are optimized).High (with analyte standard), Moderate (area % method).High (with analyte standard), Moderate (area % method).
Precision (RSD%) Excellent (<1%).Excellent (<2%).Excellent (<2%).
Selectivity High (based on unique chemical shifts).High (based on retention time and UV spectrum).Very High (based on retention time and mass spectrum).
LOD/LOQ Higher (typically ~0.1%).Lower (can be in the ppm range).Lower (can be in the ppm range).
Information Purity + Structural Confirmation.Purity + Impurity Profile.Purity + Impurity Profile + Impurity ID (MS).
Key Advantage No need for analyte-specific standard.Excellent for separating and quantifying polar impurities.Excellent for volatile impurities and provides mass information.
Key Disadvantage Lower sensitivity for trace impurities.Inaccurate purity by area % if response factors differ.Analyte must be volatile and thermally stable.
Decision-Making Workflow for Method Selection

Method_Selection start Start: Need Purity of 1-(4-Ethoxyphenyl)propan-1-amine q1 Do you have a certified reference standard of the analyte? start->q1 q2 What is the primary goal? q1->q2 Yes use_qnmr Use qNMR for Absolute Purity q1->use_qnmr No q3 Are volatile impurities a concern? q2->q3 Impurity Profiling q2->use_qnmr Absolute Purity Assay use_hplc Use HPLC-UV for Impurity Profiling q3->use_hplc No use_gc Use GC-MS for Volatile Impurities q3->use_gc Yes use_both Use qNMR for Purity Assay + HPLC/GC for Impurities (Orthogonal Approach) use_qnmr->use_both use_hplc->use_both use_gc->use_both

Caption: Decision logic for selecting the appropriate analytical method.

Achieving Trustworthiness: Method Validation and Orthogonal Approaches

A single analytical result, no matter how precise, can be misleading. True confidence in a purity value comes from a process of validation and, ideally, the use of orthogonal methods—techniques that measure the same attribute based on different physical principles.

According to international guidelines such as ICH Q2(R1), analytical methods must be validated to demonstrate they are suitable for their intended purpose.[12][13] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14]

  • Accuracy: The closeness of the test results to the true value.[3][14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.[3]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14][15]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be detected and quantitatively measured, respectively.[3]

A powerful strategy for validating the purity of 1-(4-Ethoxyphenyl)propan-1-amine is to use qNMR to establish an accurate, absolute purity value and HPLC or GC to demonstrate specificity by separating and identifying impurities. If the sum of impurities from the chromatographic method plus the qNMR purity value equals ~100%, this provides a high degree of confidence in the results.

Conclusion

For the definitive analytical purity assessment of 1-(4-Ethoxyphenyl)propan-1-amine, quantitative NMR (qNMR) stands out as a superior primary method for providing an accurate, absolute purity value without reliance on an analyte-specific reference standard. Its combination of direct quantification, high precision, and simultaneous structural confirmation makes it an indispensable tool, particularly in research and early-phase development.

However, a comprehensive quality assessment is best achieved through an orthogonal approach. Chromatographic methods, such as HPLC and GC, are the ideal complementary techniques for detailed impurity profiling, offering the sensitivity required to detect and quantify trace-level contaminants. By integrating qNMR for the main component assay with chromatography for impurity analysis, researchers and drug developers can build a robust, self-validating system that ensures the highest confidence in the quality and reliability of their materials. This multi-faceted analytical strategy is the cornerstone of sound science and regulatory compliance.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc.[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc.[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd (RSSL). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration (FDA). [Link]

  • ICH Q2(R1) Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology. (2005, November). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Analytical method validation: A brief review. (2022, November 8). World Journal of Advanced Research and Reviews. [Link]

  • Pauli, G. F., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Natural Products. [Link]

  • Simmler, C., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. [Link]

  • ICH Q2 Analytical Method Validation. (2017, April 19). Slideshare. [Link]

  • Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). European Medicines Agency (EMA). [Link]

  • Video: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc.[Link]

  • qNMR Internal Standard Reference Data (ISRD). (2019, March 14). Bureau International des Poids et Mesures (BIPM). [Link]

  • Live qualification/validation of purity methods for protein products. Purdue University. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023, November 20). U.S. Food and Drug Administration (FDA). [Link]

  • HPLC determination finds amines made by fermentation. (2020, November 26). Wiley Analytical Science. [Link]

  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters Corporation. [Link]

  • Let's try doing quantitative NMR. JEOL Ltd.[Link]

  • A Guide to Analytical Method Validation. Waters Corporation. [Link]

  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. (2024, January 4). PubMed. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018, November 12). PubMed Central. [Link]

  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. (2022). Sultan Qaboos University Journal For Science. [Link]

  • Analysis of primary, secondary and tertiary amines. Agilent Technologies, Inc.[Link]

  • Amines Analysis by Packed Column GC. LabRulez GCMS. [Link]

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Safety & Regulatory Compliance

Safety

1-(4-Ethoxyphenyl)propan-1-amine proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 1-(4-Ethoxyphenyl)propan-1-amine As laboratory safety and compliance standards evolve, the proper management of organic amine waste remains a critical operational...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 1-(4-Ethoxyphenyl)propan-1-amine

As laboratory safety and compliance standards evolve, the proper management of organic amine waste remains a critical operational priority for drug development professionals and synthetic chemists. 1-(4-Ethoxyphenyl)propan-1-amine (CAS: 925608-01-1) is a primary aliphatic/aromatic amine utilized as a building block in medicinal chemistry. Due to its basicity, potential for environmental toxicity, and reactivity profile, its disposal must strictly adhere to professional Environmental Health and Safety (EHS) protocols and Resource Conservation and Recovery Act (RCRA) guidelines [1].

This guide provides a self-validating, mechanistic approach to the segregation, containerization, and disposal of 1-(4-Ethoxyphenyl)propan-1-amine, ensuring your laboratory maintains peak safety and regulatory compliance.

Physicochemical Hazard Profile & Disposal Parameters

To design an effective disposal protocol, one must first understand the chemical causality driving the safety requirements. 1-(4-Ethoxyphenyl)propan-1-amine is a nucleophilic organic base. Its structural features—an electron-donating ethoxy group on the phenyl ring and a primary amine on a propyl chain—dictate its reactivity in waste streams.

ParameterValue / CharacteristicOperational Disposal Impact
Chemical Class Primary AmineActs as a Brønsted base and nucleophile; requires segregation from electrophiles.
pH (Aqueous Extract) ~9.0 - 10.5 (Estimated)Classified as basic waste. Must not be mixed with acidic waste streams.
Container Compatibility High-Density Polyethylene (HDPE), GlassDo not use metal containers (corrosion risk) or certain polycarbonates (degradation).
Incompatible Waste Streams Acids, Oxidizers, Halogenated SolventsRisk of exothermic neutralization, oxidation, or slow Menschutkin-type alkylation.
EPA Waste Code Unlisted (Characteristic: Toxicity/Corrosivity)Managed as Non-RCRA or Characteristic Hazardous Waste depending on local concentration [2].

Mechanistic Rationale for Waste Segregation

The most critical failure point in laboratory waste management is improper segregation. Mixing 1-(4-Ethoxyphenyl)propan-1-amine with incompatible chemical streams can lead to catastrophic container failure.

  • Avoidance of Halogenated Solvents: Primary amines can react with halogenated waste (e.g., dichloromethane, chloroform) over time. This slow nucleophilic substitution generates hydrohalide salts and secondary/tertiary amines, leading to gradual pressure buildup inside sealed waste containers.

  • Prevention of Exothermic Excursions: Introducing this amine into a waste carboy containing mineral acids (e.g., HCl, H2SO4) will trigger an immediate, highly exothermic acid-base neutralization. The rapid heat generation can vaporize residual solvents, overpressurize the container, and cause a hazardous blowout [3].

Standard Operating Procedure (SOP): Collection and Disposal

The following step-by-step methodology ensures a closed-loop, self-validating system for the disposal of 1-(4-Ethoxyphenyl)propan-1-amine. This protocol assumes operation within a professional laboratory equipped with standard engineering controls.

Step 1: Preparation and Engineering Controls

  • Ensure all disposal activities are conducted inside a certified, functioning chemical fume hood to prevent inhalation of amine vapors.

  • Don appropriate Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for concentrated amines), a flame-resistant lab coat, and ANSI-approved chemical splash goggles [3].

Step 2: Container Selection and Inspection

  • Select a chemically compatible, UN-rated waste container. High-Density Polyethylene (HDPE) carboys or heavy-walled borosilicate glass bottles are required.

  • Visually inspect the container for micro-fractures, residue from previous incompatible waste, or compromised cap threads.

Step 3: Waste Transfer

  • Using a dedicated, chemically compatible funnel (e.g., polypropylene), slowly transfer the 1-(4-Ethoxyphenyl)propan-1-amine waste into the container.

  • If the amine is dissolved in a solvent (e.g., ethanol, ethyl acetate), ensure the waste container is designated specifically for "Non-Halogenated Basic Organic Solvents."

  • Never fill the waste container beyond 80% capacity. The remaining 20% headspace is critical to accommodate potential vapor expansion due to ambient temperature fluctuations.

Step 4: Labeling and Storage

  • Immediately seal the container with a tight-fitting, leak-proof cap.

  • Affix a compliant Hazardous Waste label. Explicitly write "1-(4-Ethoxyphenyl)propan-1-amine" and check the boxes for "Toxic" and "Basic/Alkaline". Never use abbreviations or chemical structures on waste labels , as emergency responders require clear nomenclature [1].

  • Store the container in a designated secondary containment tray within a ventilated flammable/corrosive storage cabinet, strictly segregated from acids and oxidizers.

Step 5: EHS Handoff

  • Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. Professional incineration via a certified hazardous waste contractor is the only acceptable method for final destruction [2].

Operational Workflow Visualization

G A Generate Amine Waste 1-(4-Ethoxyphenyl)propan-1-amine B Verify Segregation (No Acids/Oxidizers/Halogens) A->B C Transfer to Compatible HDPE Container B->C D Apply RCRA Hazardous Waste Label C->D E Store in Secondary Containment (Ventilated Area) D->E F Transfer to EHS for Incineration E->F

Workflow for the safe segregation, containerization, and EHS handoff of organic amine waste.

References

  • Environmental Protection Agency (EPA). (2024). Hazardous Waste Generator Regulatory Summary (Title 40 CFR Part 262). Retrieved from:[Link]

  • American Chemical Society (ACS). (2024). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from:[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from:[Link]

Handling

Personal protective equipment for handling 1-(4-Ethoxyphenyl)propan-1-amine

As a Senior Application Scientist, I frequently observe laboratories treating all organic compounds with a generic safety protocol. This is a critical error when handling substituted alkylamines like 1-(4-Ethoxyphenyl)pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating all organic compounds with a generic safety protocol. This is a critical error when handling substituted alkylamines like 1-(4-Ethoxyphenyl)propan-1-amine . To ensure absolute safety, regulatory compliance, and experimental integrity, we must design our handling protocols around the specific physicochemical properties of the molecule.

This guide provides a comprehensive, self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 1-(4-Ethoxyphenyl)propan-1-amine, tailored for drug development professionals.

Chemical Profile & Hazard Causality (The "Why")

Before selecting PPE, we must understand the mechanistic interactions between the chemical and human tissue. 1-(4-Ethoxyphenyl)propan-1-amine exists either as a lipophilic free base (typically an oil or low-melting solid) or as a hydrochloride salt (CAS 925608-01-1), which presents as a crystalline powder[1].

Mechanistic Causality of Hazards:

  • Basicity & Tissue Necrosis: The primary amine moiety is nucleophilic and acts as a weak base. Upon contact with aqueous environments (such as ocular fluid or perspiration on the skin), it undergoes hydrolysis to generate hydroxide ions. This localized alkalinity causes lipid saponification and protein extraction (liquefactive necrosis), leading to severe tissue damage.

  • Dermal Penetration: The 4-ethoxyphenyl group significantly increases the molecule's lipophilicity (LogP). This allows the compound to rapidly bypass the lipid-rich stratum corneum of the skin, facilitating deeper tissue penetration and potential systemic toxicity compared to simple aliphatic amines.

Table 1: Quantitative Hazard Summary & Required Controls

Hazard CategoryMechanistic CauseRequired PPE & Engineering Control
Skin Corrosion / Irritation Amine basicity causes lipid saponification; lipophilic core aids rapid dermal entry.Double nitrile gloves (4-mil inner, 8-mil outer), fully buttoned lab coat.
Serious Eye Damage Hydroxide ion generation upon contact with ocular fluid.ANSI Z87.1 chemical splash goggles[2].
Respiratory Toxicity Volatilization of free base or aerosolization of HCl salt dust.Chemical fume hood (face velocity >100 fpm)[3].

Mandatory PPE Framework (The "What")

The Occupational Safety and Health Administration (OSHA) PPE Standard (29 CFR 1910.132) mandates a formal hazard assessment and the use of specific barrier protections[4]. Based on the chemical profile of 1-(4-Ethoxyphenyl)propan-1-amine, the following PPE is strictly required:

  • Hand Protection: Standard latex gloves are highly permeable to organic amines and must not be used. Nitrile or Butyl rubber gloves are required[5]. Employ a double-gloving strategy: a 4-mil nitrile inner glove for dexterity, and an 8-mil nitrile outer glove for chemical resistance. If the outer glove is contaminated, it can be immediately doffed without exposing the skin.

  • Eye & Face Protection: Safety glasses are insufficient for corrosive amines. ANSI Z87.1 certified chemical splash goggles are mandatory[5]. If handling liquid volumes greater than 50 mL, a face shield must be worn over the goggles[2].

  • Body Protection: A flame-resistant (FR) or standard heavy-cotton lab coat, fully buttoned to the collar. Closed-toe shoes with non-porous uppers (no mesh) are required to prevent dermal exposure from dropped materials[6].

  • Respiratory Protection: All handling must occur within a certified chemical fume hood. If engineering controls fail or are unavailable, an air-purifying respirator equipped with an organic vapor/amine cartridge is legally required[3].

Operational Workflow & Handling Protocol (The "How")

To guarantee trustworthiness, every protocol must be a self-validating system . This means the procedure includes built-in verification steps to confirm safety before moving to the next phase.

Phase 1: Pre-Operational Validation

  • Ventilation Verification: Check the digital monitor on the chemical fume hood. Validation: Do not proceed unless the face velocity reads between 80–120 feet per minute (fpm).

  • PPE Integrity Check: Inflate the outer nitrile gloves slightly by trapping air and rolling the cuff. Validation: If the glove holds pressure, there are no microscopic pinholes.

Phase 2: Execution & Dispensing 3. Donning: Apply lab coat, splash goggles, and double nitrile gloves. 4. Material Transfer:

  • If handling the HCl salt (powder): Use an anti-static weighing spatula to prevent electrostatic repulsion, which can aerosolize the highly irritating dust.
  • If handling the free base (liquid): Use a positive-displacement pipette. Air-displacement pipettes are prone to vapor-lock and dripping when handling volatile, low-surface-tension organic amines.

Phase 3: Decontamination (Self-Validating) 5. Neutralization: Wipe down the balance, spatulas, and fume hood surface with a dilute, weak acid solution (e.g., 1% citric acid) to neutralize residual amine base, followed by a DI water wipe. 6. Surface Verification: Press a moistened pH indicator strip against the cleaned benchtop. Validation: A pH reading of ~7 confirms the chemical hazard has been entirely neutralized, not just visually removed.

G Start Pre-Operation: Hazard Assessment Hood Verify Fume Hood Face Velocity (>100 fpm) Start->Hood PPE Don Mandatory PPE (Double Nitrile, Goggles, Coat) Hood->PPE Handle Dispense 1-(4-Ethoxyphenyl) propan-1-amine PPE->Handle Spill Spill Occurs? Handle->Spill Contain Evacuate & Contain Use Amine Spill Kit Spill->Contain Yes Decon Decontaminate Workspace (Dilute Citric Acid / Water) Spill->Decon No Dispose Dispose as Hazardous Amine Waste Contain->Dispose Decon->Dispose

Workflow for handling 1-(4-Ethoxyphenyl)propan-1-amine and responding to spills.

Spill Response & Disposal Plan

Immediate Spill Response:

  • Isolate: Alert personnel and evacuate the immediate vicinity.

  • Contain: Don fresh PPE. For liquid free-base spills, surround the spill with an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

  • Neutralize: For small benchtop spills, carefully apply a weak solid acid (like sodium bisulfate or citric acid powder) to neutralize the amine before sweeping it up.

Logistical Disposal Plan:

  • Segregation: Collect all contaminated consumables (gloves, wipes, absorbent) in a high-density polyethylene (HDPE) or glass waste container.

  • Chemical Incompatibility: Never mix amine waste with strong oxidizing agents, halogens, or concentrated mineral acids. The resulting acid-base neutralization or oxidation can be violently exothermic[7].

  • Labeling: Label clearly as "Hazardous Waste: Corrosive Organic Amine (1-(4-Ethoxyphenyl)propan-1-amine)" and store in a secondary containment tray until collected by Environmental Health and Safety (EHS).

References

  • NextSDS. "1-(4-ethoxyphenyl)-1-propanamine(SALTDATA: HCl) — Chemical Substance Information." NextSDS Chemical Database.
  • Clarion Safety Systems. "OSHA's PPE Laboratory Standards." Clarion Safety.
  • Dartmouth College Environmental Health and Safety. "Personal Protective Equipment for Laboratories." Dartmouth EHS.
  • North Carolina State University. "Personal Protective Equipment Requirements for Laboratories." NCSU EHS.
  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf - NIH.
  • Gustavus Adolphus College. "Laboratory Safety Plan." Gustavus Adolphus College.

Sources

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